Acarbose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO18/c1-7-13(26-9-2-8(3-27)14(33)18(37)15(9)34)17(36)20(39)24(41-7)44-23-12(6-30)42-25(21(40)19(23)38)43-22(11(32)5-29)16(35)10(31)4-28/h2,4,7,9-27,29-40H,3,5-6H2,1H3/t7-,9+,10+,11-,12-,13-,14-,15+,16-,17+,18+,19-,20-,21-,22-,23-,24-,25-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMXHAPUFJOOSV-XGWNLRGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)NC3C=C(C(C(C3O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)N[C@H]3C=C([C@H]([C@@H]([C@H]3O)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046034 | |
| Record name | Acarbose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Amorphous powder, White to off-white powder | |
CAS No. |
56180-94-0 | |
| Record name | Acarbose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56180-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acarbose [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056180940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acarbose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00284 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acarbose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acarbose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.555 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACARBOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T58MSI464G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acarbose | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7984 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Acarbose for Managing Postprandial Hyperglycemia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acarbose, a complex oligosaccharide, is a potent and reversible inhibitor of pancreatic α-amylase and membrane-bound intestinal α-glucosidase hydrolases.[1] By competitively inhibiting these enzymes, this compound delays the digestion of complex carbohydrates and disaccharides into absorbable monosaccharides, thereby mitigating postprandial glucose excursions.[2][3] This mechanism of action, localized to the gastrointestinal tract, results in minimal systemic absorption and a favorable safety profile, positioning this compound as a valuable therapeutic agent in the management of type 2 diabetes mellitus, particularly in patients with predominant postprandial hyperglycemia.[1][4] Beyond its primary glycemic control, this compound has demonstrated pleiotropic effects, including the modulation of incretin secretion and potential cardiovascular benefits.[5][6] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, clinical efficacy, pharmacokinetic and pharmacodynamic properties, and its influence on key signaling pathways. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development in this area.
Mechanism of Action
This compound exerts its therapeutic effect by acting as a competitive inhibitor of key enzymes responsible for carbohydrate digestion.[1][2] As a pseudo-tetrasaccharide, it possesses a high affinity for the active sites of pancreatic α-amylase and intestinal brush border α-glucosidases, including maltase, sucrase, and glucoamylase.[2][5] This reversible inhibition delays the breakdown of complex carbohydrates into monosaccharides, thus slowing their absorption from the small intestine.[1][7] This localized action within the gut is crucial to its function and safety profile.[1][4]
The primary consequence of this delayed carbohydrate absorption is a reduction in the postprandial rise in blood glucose levels.[3][7] Unlike sulfonylureas, this compound does not stimulate insulin secretion.[4] Instead, it diminishes the post-meal insulin response by approximately 9.2%, which may help in reducing hyperinsulinemia.[4] Furthermore, by delivering undigested carbohydrates to the distal small intestine, this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple beneficial metabolic effects, including enhanced glucose-dependent insulin secretion, suppression of glucagon secretion, and a feeling of satiety.[5][6][8][9]
Figure 1: Mechanism of Action of this compound in the Small Intestine.
Pharmacokinetics and Pharmacodynamics
This compound is designed to act locally within the gastrointestinal tract, and as such, its systemic bioavailability is very low, with less than 2% of the active drug being absorbed.[1][10] The absorbed fraction is primarily eliminated by the kidneys.[1] this compound is metabolized by intestinal bacteria and digestive enzymes within the GI tract.[1] The peak effect of this compound occurs within 1 to 1.5 hours after ingestion, and it has an elimination half-life of approximately 2 hours.[10][11]
The pharmacodynamic effects of this compound are directly related to its mechanism of action. It dose-dependently reduces the postprandial increase in blood glucose.[12] The inhibition of α-glucosidases is reversible, allowing for the eventual digestion and absorption of carbohydrates further down the small intestine.[7]
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of this compound in improving glycemic control in patients with type 2 diabetes.
Glycemic Control
This compound has been shown to significantly reduce postprandial glucose levels and HbA1c.[4][13] The reduction in HbA1c is more pronounced in individuals with higher baseline levels.[5]
| Parameter | Dosage | Reduction | Reference |
| HbA1c | 50-300 mg t.i.d. | 0.5% - 1.2% | [4][5] |
| 1-hour Postprandial Glucose | 50 mg t.i.d. | 1.63 mmol/L | [5] |
| 100 mg t.i.d. | 2.26 mmol/L | [5] | |
| 200 mg t.i.d. | 2.78 mmol/L | [5] | |
| 300 mg t.i.d. | 3.62 mmol/L | [5] | |
| Fasting Blood Glucose | Not specified | 1.09 mmol/L | [5] |
Table 1: Summary of this compound Efficacy on Glycemic Parameters.
In a dose-comparison study, this compound at doses of 100, 200, and 300 mg three times daily for 16 weeks resulted in statistically significant reductions in mean HbA1c levels of 0.78%, 0.73%, and 1.10% respectively, relative to placebo.[14][15]
Cardiovascular Outcomes
The Study to Prevent Non-Insulin-Dependent Diabetes Mellitus (STOP-NIDDM) trial showed that this compound therapy over three years not only reduced the development of overt diabetes in patients with impaired glucose tolerance but also slowed the progression of intima-media thickness of the carotid arteries and reduced the incidence of cardiovascular diseases and newly diagnosed hypertension.[16]
Signaling Pathways
GLP-1 Secretion
By delaying carbohydrate digestion to the distal small intestine where L-cells are more abundant, this compound enhances the secretion of GLP-1.[5][6] Studies have shown that this compound treatment can increase fasting GLP-1 concentrations by 10% and postprandial GLP-1 by 20%.[5] Another study demonstrated that this compound almost doubled the postprandial GLP-1 response.[8] This increase in GLP-1 contributes to the glucose-lowering effect of this compound.[8][9]
Figure 2: this compound-Mediated GLP-1 Secretion Pathway.
Insulin Signaling
While this compound does not directly interact with the insulin signaling pathway, its ability to improve insulin sensitivity has been noted.[17][18] In fructose-fed rats, an animal model of insulin resistance, this compound treatment suppressed the increase in serum insulin levels and improved insulin sensitivity.[18] It is hypothesized that by reducing postprandial hyperglycemia and hyperinsulinemia, this compound alleviates the metabolic stress on peripheral tissues, thereby improving their response to insulin.[16][19]
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This assay is fundamental for screening and characterizing α-glucosidase inhibitors.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae or rat intestinal acetone powder.[20]
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[20]
-
Phosphate buffer (50 mM, pH 6.8).[20]
-
Sodium carbonate (Na2CO3) solution (0.1 M) to stop the reaction.[20]
-
This compound as a positive control.[20]
-
96-well microplate reader.[20]
Procedure:
-
Prepare enzyme solution (e.g., 1 U/ml) and substrate solution (e.g., 1 mM pNPG) in phosphate buffer.[20]
-
In a 96-well plate, add 50 µl of phosphate buffer, 10 µl of enzyme solution, and 20 µl of the test compound at varying concentrations.[20]
-
Pre-incubate the mixture for 5 minutes at 37°C.[20]
-
Initiate the reaction by adding 20 µl of the pNPG substrate solution.[20]
-
Incubate for a further 30 minutes at 37°C.[20]
-
Stop the reaction by adding 50 µl of Na2CO3 solution.[20]
-
Measure the absorbance at 405 nm.[20]
-
The percentage of inhibition is calculated using the formula: % Inhibition = {[(AC - AS)/AC] × 100}, where AC is the absorbance of the control and AS is the absorbance of the test sample.[20]
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is then determined.[20]
Figure 3: Experimental Workflow for α-Glucosidase Inhibition Assay.
Clinical Trial Protocol for Postprandial Hyperglycemia
A typical clinical trial to evaluate the efficacy of this compound on postprandial hyperglycemia would follow a randomized, double-blind, placebo-controlled design.
Study Design:
-
Participants: Patients with type 2 diabetes mellitus.
-
Phases:
-
Screening Period (e.g., 2 weeks): To assess eligibility criteria.[14]
-
Placebo Run-in Period (e.g., 4 weeks): To establish baseline measurements and ensure compliance.[14]
-
Double-blind Treatment Period (e.g., 16 weeks): Patients are randomized to receive either this compound (at various doses) or placebo.[14]
-
-
Intervention: this compound or placebo administered three times daily with the first bite of each main meal.[2]
-
Primary Efficacy Measure: Change from baseline in HbA1c levels.[14]
-
Secondary Efficacy Measures: Changes from baseline in fasting and postprandial plasma glucose and serum insulin levels.[14]
-
Assessments: Regular monitoring of glycemic parameters, adverse events, and other relevant biomarkers.
Conclusion
This compound remains a relevant and effective therapeutic option for the management of postprandial hyperglycemia in individuals with type 2 diabetes. Its unique gastrointestinal site of action and favorable safety profile make it a valuable component of combination therapy. The growing body of evidence suggesting its positive impact on GLP-1 secretion and potential cardiovascular benefits warrants further investigation. This guide provides a foundational resource for researchers and drug development professionals to understand the multifaceted pharmacology of this compound and to design future studies aimed at further elucidating its therapeutic potential.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. This compound: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. Pharmacokinetic-pharmacodynamic relationships of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 10. Articles [globalrx.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound: a review of US clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of postprandial hyperglycemia by this compound is a promising therapeutic strategy for the treatment of patients with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effect of this compound on insulin sensitivity in subjects with impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. keio.elsevierpure.com [keio.elsevierpure.com]
- 19. Effects of this compound on proinsulin and insulin secretion and their potential significance for the intermediary metabolism and cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
Acarbose's Impact on GLP-1 Secretion and Signaling: A Technical Guide
This technical guide provides an in-depth analysis of the mechanisms by which the α-glucosidase inhibitor, acarbose, influences the secretion and signaling of Glucagon-Like Peptide-1 (GLP-1). It is intended for researchers, scientists, and drug development professionals investigating metabolic diseases and gut hormone physiology. This document synthesizes findings from key clinical studies, detailing the quantitative effects of this compound on GLP-1 levels, outlining the experimental protocols used to derive these data, and illustrating the core biological pathways and workflows.
Core Mechanism: this compound and the Stimulation of Intestinal L-Cells
This compound is an α-glucosidase inhibitor that acts locally within the gastrointestinal tract. Its primary mechanism of action is the competitive and reversible inhibition of α-glucosidase enzymes in the brush border of the small intestine.[1] This action delays the digestion of complex carbohydrates into absorbable monosaccharides.[2][3] Consequently, a larger proportion of undigested carbohydrates transits to the distal parts of the intestine, an area rich in enteroendocrine L-cells.[1][4] This increased substrate availability in the lower gut directly stimulates these L-cells, leading to an augmented and prolonged secretion of GLP-1.[3][5][6]
Quantitative Effects of this compound on GLP-1 Levels
Multiple studies have quantified the effect of this compound on both fasting and postprandial GLP-1 concentrations. The data consistently show a significant increase in circulating GLP-1 following this compound administration.
Table 1: Effect of this compound on Fasting and Postprandial Plasma GLP-1
| Study Population | Duration of Treatment | This compound Dose | Fasting GLP-1 Change | Postprandial GLP-1 Change | Reference |
|---|---|---|---|---|---|
| Type 2 Diabetics | 24 weeks | ~268 mg/day | Increased by ~10% | Increased by ~20% | [2] |
| Newly Diagnosed T2D (n=24) | 24 weeks | Mean 268 mg/day | 4.92 ± 0.94 to 5.46 ± 1.28 pmol/L (P<0.05) | 5.23 ± 1.26 to 6.26 ± 1.64 pmol/L (2h post-meal, P<0.05) | [7][8] |
| Metformin-Treated T2D (n=15) | 14 days | 100 mg TID | Not specified | Almost doubled response vs. placebo (P=0.0032) | [9] |
| Hyperglycemic T2D (n=11) | Single Dose | 100 mg | Not specified | Prolonged release (significant from 210 to 360 min, p=0.001) |[5] |
Table 2: Associated Metabolic and Endocrine Changes with this compound Treatment
| Study Population | Parameter Measured | Effect of this compound | Reference |
|---|---|---|---|
| Metformin-Treated T2D (n=15) | Postprandial Glucose | Decreased vs. Placebo (P<0.0001) | [9] |
| Metformin-Treated T2D (n=15) | Gastric Emptying | Delayed vs. Placebo (P=0.0395) | [9] |
| Healthy Subjects (n=12) | Gastric Emptying of Mixed Meal | Delayed, correlated with GLP-1 response (r=0.68, P<0.02) | [10][11] |
| Newly Diagnosed T2D | Serum Nitric Oxide (NO) | Increased, positively related to GLP-1 levels | [7] |
| Hyperglycemic T2D (n=11) | Glucose-Dependent Insulinotropic Polypeptide (GIP) | Suppressed initially (0-150 min, p<0.001) vs. Placebo |[5] |
GLP-1 Signaling and Downstream Physiological Consequences
The increase in circulating GLP-1 induced by this compound activates GLP-1 receptors (GLP-1R) in various tissues, leading to a cascade of beneficial metabolic effects. These include enhanced glucose-dependent insulin secretion from pancreatic β-cells, suppression of glucagon secretion, delayed gastric emptying, and central effects on appetite and satiety.[2][6][10] The collective impact contributes to improved glycemic control and potential for weight management.[2][12] Furthermore, GLP-1 signaling has protective effects on the cardiovascular system, which may explain some of the observed cardiovascular benefits of this compound treatment.[7][13]
References
- 1. Two weeks of this compound treatment shows no effect on gut microbiome composition in patients with type 2 diabetes: a randomised, placebo-controlled, double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, lente carbohydrate, and prebiotics promote metabolic health and longevity by stimulating intestinal production of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openheart.bmj.com [openheart.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged and enhanced secretion of glucagon-like peptide 1 (7-36 amide) after oral sucrose due to alpha-glucosidase inhibition (this compound) in Type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, lente carbohydrate, and prebiotics promote metabolic health and longevity by stimulating intestinal production of GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of 24-week treatment with this compound on glucagon-like peptide 1 in newly diagnosed type 2 diabetic patients: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound With Comparable Glucose-Lowering but Superior Weight-Loss Efficacy to Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wjgnet.com [wjgnet.com]
The Role of Acarbose in the Progression of Prediabetes: A Technical Analysis
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
Prediabetes, a critical metabolic state characterized by glycemic parameters above the normal range but below the threshold for type 2 diabetes (T2D), represents a pivotal window for intervention. The progression from prediabetes to overt T2D is associated with a heightened risk of cardiovascular disease and other microvascular complications. Acarbose, an α-glucosidase inhibitor, has emerged as a significant pharmacological agent in the management of prediabetes. By competitively and reversibly inhibiting α-glucosidase enzymes in the brush border of the small intestine, this compound delays the digestion and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia, a key driver of prediabetes progression.[1][2][3] This technical guide synthesizes the current evidence on the efficacy of this compound in preventing or delaying the onset of T2D, details the methodologies of key clinical trials, and explores the underlying molecular mechanisms and signaling pathways.
Mechanism of Action
This compound is a complex pseudo-tetrasaccharide that exerts its therapeutic effect locally within the gastrointestinal tract.[4][5] Its primary mechanism involves the competitive and reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucosidase hydrolases.[5] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[1][5] By inhibiting these enzymes, this compound effectively slows down carbohydrate digestion, leading to a blunted and delayed rise in postprandial blood glucose levels.[3][5] This action reduces the insulinemic response to meals and alleviates the metabolic burden on pancreatic β-cells.[3]
Beyond its primary enzymatic inhibition, this compound's mechanism extends to the modulation of the gut microbiome. The undigested carbohydrates pass into the distal intestine, where they are fermented by the gut microbiota.[6][7] This process leads to several downstream effects:
-
Alteration of Gut Microbiota Composition: Studies have shown that this compound treatment significantly alters the gut microbiome, promoting the growth of saccharolytic bacteria such as Lactobacillus and Bifidobacterium while reducing putrefactive species.[6][8][9]
-
Production of Short-Chain Fatty Acids (SCFAs): The fermentation of carbohydrates by the altered microbiota increases the production of SCFAs, such as butyrate.[10] SCFAs are known to have beneficial metabolic effects, including improved insulin sensitivity.[10]
-
Increased Glucagon-Like Peptide-1 (GLP-1) Secretion: this compound has been shown to increase the secretion of GLP-1, an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, and promotes satiety.[2][6]
These multifaceted actions contribute to the overall improvement in glycemic control and the potential for cardiovascular benefits observed with this compound therapy.
Clinical Efficacy in Prediabetes Progression
The landmark "Study to Prevent Non-Insulin-Dependent Diabetes Mellitus" (STOP-NIDDM) trial was a pivotal, multicenter, placebo-controlled study that provided robust evidence for the efficacy of this compound in individuals with impaired glucose tolerance (IGT), a form of prediabetes.[11][12]
Progression to Type 2 Diabetes
The primary outcome of the STOP-NIDDM trial was the development of T2D. This compound treatment demonstrated a significant reduction in the risk of progression from IGT to T2D.[12][13]
| Outcome | This compound Group | Placebo Group | Relative Risk Reduction | p-value | Reference |
| Development of T2D | 32% | 42% | 25% | 0.0015 | [12][13] |
| Reversion of IGT to Normal Glucose Tolerance | Increased | - | - | <0.0001 | [13][14] |
Glycemic and Metabolic Parameters
This compound has been consistently shown to improve various glycemic and metabolic markers in individuals with prediabetes and T2D.
| Parameter | Effect of this compound | Reference |
| Postprandial Glucose (PPG) | Reduces 1-hour post-load plasma glucose by ~2.3 mmol/L. | [14] |
| HbA1c | Reduces HbA1c by 0.5-1.2% in T2D patients. | [3] |
| Triglycerides (TG) | Weighted Mean Difference (WMD) reduction of -22.17 mg/dL in prediabetes patients. | [4] |
| Body Weight | In STOP-NIDDM, this compound group lost a mean of 1.2 kg compared to placebo. A meta-analysis showed weight reduction independent of glycemic control. | [14] |
Cardiovascular Outcomes
A significant finding from the STOP-NIDDM trial was the beneficial effect of this compound on cardiovascular outcomes, a critical consideration in the prediabetic population who are already at an elevated cardiovascular risk.
| Cardiovascular Outcome | Relative Risk Reduction with this compound | p-value | Reference |
| New Cases of Hypertension | 34% | 0.0059 | [12] |
| Any Cardiovascular Event | 49% | 0.03 | [12] |
| Myocardial Infarction | 91% | - | [15] |
| Progression of Carotid Intima-Media Thickness (IMT) | ~50% reduction in annual increase | 0.027 | [14][16] |
However, it is important to note that the ACE trial, conducted in Chinese patients with coronary heart disease and IGT, did not find a significant reduction in the risk of major adverse cardiovascular events with this compound, although it did confirm a reduction in the incidence of diabetes.[17]
Key Experimental Protocols: The STOP-NIDDM Trial
Understanding the methodology of the STOP-NIDDM trial is crucial for interpreting its findings.[11]
-
Study Design: International, multicenter, double-blind, placebo-controlled, randomized trial.[12]
-
Participants: 1,429 subjects with IGT, defined by World Health Organization (WHO) criteria, and a fasting plasma glucose between 5.6 and 7.8 mmol/L.[11][16] Participants were aged 40-70 with a BMI of 25-40 kg/m ².[16]
-
Intervention: Participants were randomized to receive either this compound 100 mg three times daily (t.i.d.) or a matching placebo.[11][12] Treatment was initiated with a stepwise dosing regimen to improve tolerability. All participants received counseling on diet and exercise.[13][14]
-
Primary Outcome: Development of T2D, diagnosed by an annual 75-g oral glucose tolerance test (OGTT).[11]
-
Secondary Outcomes: Changes in blood pressure, lipid profiles, insulin sensitivity, cardiovascular events, and morphometric profiles.[11]
-
Follow-up: The mean follow-up period was 3.3 years.[12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Frontiers | The effects of this compound treatment on cardiovascular risk factors in impaired glucose tolerance and diabetic patients: a systematic review and dose–response meta-analysis of randomized clinical trials [frontiersin.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Gut microbiota may help predict which patients with type 2 diabetes [gutmicrobiotaforhealth.com]
- 10. Frontiers | Gut microbiome and prediabetes - a review [frontiersin.org]
- 11. The STOP-NIDDM Trial: an international study on the efficacy of an alpha-glucosidase inhibitor to prevent type 2 diabetes in a population with impaired glucose tolerance: rationale, design, and preliminary screening data. Study to Prevent Non-Insulin-Dependent Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for the prevention of diabetes, hypertension, and cardiovascular disease in subjects with impaired glucose tolerance: the Study to Prevent Non-Insulin-Dependent Diabetes Mellitus (STOP-NIDDM) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Study TO Prevent Noninsulin Dependent Diabetes Mellitus trial - American College of Cardiology [acc.org]
- 14. Cardiovascular benefits and safety profile of this compound therapy in prediabetes and established type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ahajournals.org [ahajournals.org]
- 17. Effects of this compound on cardiovascular and diabetes outcomes in patients with coronary heart disease and impaired glucose tolerance (ACE): a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Acarbose as a Potential Anti-Aging Intervention: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acarbose, an alpha-glucosidase inhibitor approved for the treatment of type 2 diabetes, has emerged as a leading candidate for anti-aging interventions.[1][2] Extensive studies, most notably within the National Institute on Aging (NIA) Interventions Testing Program (ITP), have demonstrated its robust effects on extending lifespan and improving healthspan in rodent models.[3][4][5][6] The primary mechanism involves the inhibition of carbohydrate digestion, leading to a blunted postprandial glucose response.[4][5][7][8] However, its geroprotective effects are now understood to be pleiotropic, involving profound alterations to the gut microbiome, modulation of key nutrient-sensing pathways like Insulin/IGF-1 and mTOR, and attenuation of systemic inflammation.[3][9][10][11] This guide provides a comprehensive technical overview of the mechanisms, quantitative efficacy, and experimental basis for considering this compound as a potential anti-aging therapeutic.
Core Mechanism of Action
This compound is a complex oligosaccharide that acts as a competitive inhibitor of α-glucosidase and pancreatic α-amylase, enzymes located in the intestinal brush border responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[7][8][12][13] By delaying carbohydrate digestion and absorption, this compound effectively reduces the rate of glucose entry into the bloodstream, thereby flattening post-meal glucose and insulin spikes.[8] This primary action forms the foundation for its downstream metabolic and anti-aging effects.
Pleiotropic Anti-Aging Mechanisms
While rooted in glucose control, the longevity benefits of this compound extend through multiple interconnected pathways.
Modulation of Nutrient-Sensing Pathways
The blunting of glucose peaks and subsequent reduction in insulin demand directly impacts the Insulin/Insulin-like Growth Factor 1 (IGF-1) signaling pathway, a highly conserved regulator of aging.[3]
-
Insulin/IGF-1 Signaling : this compound treatment significantly reduces plasma levels of IGF-1 in both male and female mice.[12] Lowered insulin and IGF-1 signaling is a well-established mechanism for lifespan extension, as it reduces cellular growth promotion and enhances stress resistance.[3]
-
mTOR Signaling : The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and metabolism.[3] this compound has been shown to reduce mTORC1 signaling, a key complex in this pathway.[14] This effect is likely downstream of reduced insulin/IGF-1 signaling and contributes to processes like autophagy, which is crucial for cellular maintenance.
Remodeling of the Gut Microbiome
One of the most significant discoveries regarding this compound's effects is its profound impact on the gut microbiota.[9][10] By preventing carbohydrate absorption in the small intestine, this compound increases the delivery of complex carbohydrates to the colon.[9][15]
-
Microbial Fermentation : This influx of substrate fuels the fermentation activity of colonic bacteria, leading to a significant shift in the microbial community structure.[9][10]
-
Short-Chain Fatty Acid (SCFA) Production : A key outcome is the increased production of SCFAs, such as butyrate, by beneficial bacteria like Lactobacillus and Bifidobacterium.[9][11][16] SCFAs have numerous systemic benefits, including serving as an energy source for colonocytes, regulating immune function, and exerting anti-inflammatory effects.[9][10] The increase in SCFAs has been directly correlated with the lifespan-extending effects of this compound in mice.[10][17]
Anti-Inflammatory Effects
Chronic, low-grade inflammation ("inflammaging") is a hallmark of the aging process. This compound mitigates this through several mechanisms.
-
NF-κB Pathway : this compound has been shown to inhibit the activation of the hypothalamic nuclear factor kappa B (NF-κB) inflammatory pathway, a key regulator of the inflammatory response.[3][9]
-
Reduced Inflammatory Cytokines : Treatment with this compound leads to a reduction in pro-inflammatory cytokines and chemokines, including TNF-α and IL-6.[3][9] This effect is likely mediated by both the direct effects of improved glucose control and the indirect, systemic benefits of a healthier gut microbiome and increased SCFA production.[9][10]
Quantitative Efficacy Data
The NIA ITP has provided the most rigorous and comprehensive data on the effects of this compound on lifespan in genetically heterogeneous mice (UM-HET3).
Table 1: Lifespan Extension in Mice (NIA ITP)
| Dose (ppm in diet) | Sex | Treatment Start Age | Median Lifespan Increase | Maximum Lifespan Increase | Reference |
| 1000 | Male | 8 months | 17% | 11% | [6],[18] |
| 1000 | Female | 8 months | 5% | 9% | [4],[6] |
| 400 | Male | 8 months | 11% | 8% | [18] |
| 400 | Female | 8 months | 0% | Not significant | [18] |
| 2500 | Male | 8 months | 16% | 11% | [18] |
| 2500 | Female | 8 months | 4% | Not significant | [18] |
| 1000 | Male | 16 months | 6% | 9% (90th percentile) | [6],[12] |
| 1000 | Female | 16 months | 2% | 5% (90th percentile) | [6] |
Table 2: Synergistic Effects with Rapamycin (NIA ITP)
| Treatment | Sex | Treatment Start Age | Median Lifespan Increase | Reference |
| Rapamycin + this compound | Male | 9 months | 34% | [3],[7] |
| Rapamycin + this compound | Female | 9 months | 28% | [3],[7] |
| Rapamycin + this compound | Both | 16 months | 13% | [3],[7] |
Table 3: Effects on Key Biomarkers
| Biomarker | Effect | Species/Context | Reference |
| Glycated Hemoglobin (HbA1c) | ▼ 0.77% (absolute) | Humans with T2D | [9],[8] |
| Insulin-like Growth Factor 1 (IGF-1) | ▼ Significant reduction | Mice (males & females) | [3],[12] |
| Fasting Insulin | ▼ Reduction | Male mice | [12] |
| Glucagon-like peptide 1 (GLP-1) | ▲ Increased concentrations | Humans | [3],[7] |
| Short-Chain Fatty Acids (SCFAs) | ▲ Increased concentrations | Mice | [9],[10] |
| Inflammatory Cytokines (IL-6, TNF-α) | ▼ Significant reduction | Humans, Mice | [9],[3] |
Key Experimental Protocols
The methodologies employed by the NIA Interventions Testing Program represent the gold standard for preclinical aging studies.
NIA ITP Lifespan Study Protocol (this compound)
-
Animal Model : Genetically heterogeneous UM-HET3 mice are used to better model human genetic diversity and avoid strain-specific artifacts.[19]
-
Housing and Husbandry : Mice are housed under specific pathogen-free conditions with controlled temperature, humidity, and light cycles. They are typically housed individually or in small groups.
-
Study Sites : To ensure reproducibility, experiments are conducted simultaneously at three independent sites (The Jackson Laboratory, University of Michigan, and University of Texas Health Science Center at San Antonio).[19]
-
Diet and Drug Administration :
-
Control Diet : A standard purified diet (e.g., Purina 5LG6) is provided ad libitum.
-
Treatment Diet : this compound is mixed directly into the food pellets at specified concentrations (e.g., 400, 1000, or 2500 ppm).[18][20] This method ensures continuous, voluntary administration.
-
Treatment Initiation : Treatment typically begins at a specified age, such as 8 or 16 months, to test effects when started in early adulthood or mid-life.[6][18]
-
-
Endpoints and Data Collection :
-
Primary Endpoint : Lifespan is the primary outcome, recorded daily. Median and maximum lifespan changes are calculated.
-
Pathology : At the time of death, a comprehensive necropsy is performed by veterinary pathologists to determine the likely cause of death and assess age-related lesion severity in various organs (e.g., heart, kidney).[13][21]
-
Biomarker Analysis : Blood and tissue samples are collected from sentinel cohorts at various time points to analyze metabolic parameters (glucose, insulin, IGF-1), inflammatory markers, and other relevant biomarkers.
-
-
Statistical Analysis : Survival data is analyzed using methods such as the log-rank test to determine statistical significance between control and treated groups.[18]
Clinical Translation and Human Studies
While preclinical data is robust, human data on this compound for anti-aging is still emerging. This compound is FDA-approved and has a long history of safe use in diabetic populations.[1]
-
Existing Clinical Data : In patients with impaired glucose tolerance, long-term this compound use has been shown to reduce the risk of cardiovascular events and the development of hypertension.[12]
-
Ongoing Trials : Several clinical trials are underway to directly assess the anti-aging effects of this compound in non-diabetic, elderly populations.[12] These studies are designed to measure changes in endothelial function, physical and cognitive function, immune parameters, and the gut microbiome.[1][12] For example, trial NCT02953093 is examining the effect of this compound on gene expression profiles in adipose and muscle tissue in older adults.[22]
Safety and Side Effects
This compound is generally considered safe as very little of the drug (1-2%) is absorbed systemically.[8]
-
Primary Side Effects : The most common adverse effects are gastrointestinal and result from the fermentation of undigested carbohydrates in the colon. These include flatulence, diarrhea, and abdominal bloating.[8][12]
-
Mitigation : These side effects are dose-dependent and can often be managed by starting with a low dose and titrating upwards slowly.[8][23]
Conclusion and Future Directions
This compound stands as one of the most promising and well-validated pharmacological interventions for promoting healthy aging in preclinical models. Its multi-faceted mechanism of action—spanning from direct modulation of glucose metabolism to profound remodeling of the gut microbiome and subsequent anti-inflammatory effects—makes it a compelling candidate for translation. The strong sex-specific effects observed in mice, with males deriving greater lifespan benefits, require further investigation to understand the underlying hormonal and metabolic interactions.[4][24] Future research will focus on elucidating the precise microbial and metabolic changes that mediate its geroprotective effects and on the outcomes of ongoing clinical trials in elderly humans to determine its efficacy and feasibility as a widespread anti-aging intervention.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. gethealthspan.com [gethealthspan.com]
- 4. This compound Extends Life in Mice – Fight Aging! [fightaging.org]
- 5. This compound extends lifespan in mice [jax.org]
- 6. Early or Late-Life Treatment With this compound or Rapamycin Improves Physical Performance and Affects Cardiac Structure in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fatty15.com [fatty15.com]
- 8. warddeanmd.com [warddeanmd.com]
- 9. Extension of the Life Span by this compound: Is It Mediated by the Gut Microbiota? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gethealthspan.com [gethealthspan.com]
- 11. gethealthspan.com [gethealthspan.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. The antidiabetic drug this compound suppresses age-related lesions in C57BL/6 mice in an organ dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapamycin, this compound and 17α-estradiol share common mechanisms regulating the MAPK pathways involved in intracellular signaling and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound impairs gut Bacteroides growth by targeting intracellular glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound improves health and lifespan in aging HET3 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drugs that slow aging in mice [richmillerlab.com]
- 20. Supported Interventions | National Institute on Aging [nia.nih.gov]
- 21. The antidiabetic drug this compound suppresses age-related lesions in C57BL/6 mice in an organ dependent manner | Gupta | Aging Pathobiology and Therapeutics [antpublisher.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Sex differences in lifespan extension with this compound and 17-α estradiol: gonadal hormones underlie male-specific improvements in glucose tolerance and mTORC2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Acarbose: A Technical Guide to its Potential in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acarbose, a well-established α-glucosidase inhibitor for the management of type 2 diabetes, is gaining significant attention for its pleiotropic effects, particularly its ability to modulate inflammatory pathways.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory mechanisms, intended for researchers, scientists, and professionals in drug development. We will delve into the core signaling pathways influenced by this compound, present quantitative data from key studies in structured tables, and provide detailed experimental protocols. Furthermore, this guide includes visualizations of signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the complex interactions involved.
Introduction to this compound and its Anti-inflammatory Potential
This compound is a pseudo-carbohydrate that competitively inhibits α-glucosidase enzymes in the brush border of the small intestine.[3] This inhibition delays the digestion of complex carbohydrates, thereby reducing postprandial hyperglycemia.[3][4] While its primary clinical application is in glycemic control, a growing body of evidence reveals that this compound possesses significant anti-inflammatory properties.[2][5][6] These effects appear to be mediated through both direct and indirect mechanisms, including the modulation of key inflammatory signaling pathways, alteration of the gut microbiota, and activation of metabolic sensors that influence inflammatory responses.[2][7][8] This guide will explore these mechanisms in detail, providing a foundational understanding for future research and therapeutic development.
Core Inflammatory Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by influencing several critical signaling pathways. This section details the mechanisms of action on the NF-κB pathway, the NLRP3 inflammasome, and the AMPK signaling pathway.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[9] Studies have shown that this compound can inhibit the activation of the NF-κB pathway.[2][5] In human monocytic THP-1 cells, this compound has been demonstrated to downregulate NF-κB-P65 activity.[5] This inhibition leads to a reduction in the expression of NF-κB target genes, including TNF-α, IL-6, and various chemokines.[2][5] The proposed mechanism involves the suppression of upstream signaling components that lead to the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. A study on diabetic mice with Pseudomonas aeruginosa respiratory tract infection showed that this compound treatment led to the inhibition of the NF-κB signaling pathway.[10]
References
- 1. Pleiotropic effects of this compound on atherosclerosis development in rabbits are mediated via upregulating AMPK signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gethealthspan.com [gethealthspan.com]
- 3. Frontiers | Alpha-Glucosidase Inhibitors Alter Gut Microbiota and Ameliorate Collagen-Induced Arthritis [frontiersin.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Extension of the Life Span by this compound: Is It Mediated by the Gut Microbiota? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound and metformin on the inflammatory state in newly diagnosed type 2 diabetes patients: a one-year randomized clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fmread.com [fmread.com]
- 8. researchgate.net [researchgate.net]
- 9. KEGG PATHWAY Database [genome.jp]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Acarbose in Preclinical Research: Application Notes and Protocols for Animal Models
For researchers, scientists, and drug development professionals, understanding the appropriate dosage and administration of acarbose in animal models is critical for obtaining reliable and reproducible data. This compound, an α-glucosidase inhibitor, is a widely used therapeutic agent for type 2 diabetes and is increasingly being investigated for its potential in other areas, including aging and neurodegenerative diseases.
These application notes provide a comprehensive overview of this compound dosage and administration in common animal research models, summarizing key quantitative data and detailing experimental protocols from published studies.
Data Presentation: this compound Dosage and Administration
The following tables summarize the dosages and administration routes of this compound used in various animal models for different research applications.
Table 1: this compound Dosage in Mouse Models
| Animal Model | Research Area | Dosage | Administration Route | Study Duration | Reference |
| HET3 Mice | Aging/Longevity | 400, 1000, 2500 ppm in diet | In-feed | From 8 months of age | [1] |
| SAMP8 Mice | Brain Aging | 20 mg/kg/day | Dissolved in drinking water | 6 months (from 3 to 9 months of age) | [2] |
| db/db Mice | Diabetic Nephropathy | 50 mg/kg body weight | Oral gavage | Not specified | [3] |
| 3xTg Mice (Alzheimer's) | Metabolic and Cognitive Impairments | 1000 ppm in diet | In-feed | 6 months | [4] |
| ICR Mice | Diabetes Prevention (MLDSTZ-induced) | 40 mg/100 g powdered chow | In-feed | 10 days post-STZ | [5] |
| Apc+/Min Mice | Cancer/Longevity | Low and high doses (not specified) | In-feed | Not specified | [6] |
Table 2: this compound Dosage in Rat Models
| Animal Model | Research Area | Dosage | Administration Route | Study Duration | Reference |
| Alloxan-diabetic Rats | Diabetic Complications | 50 mg/100 g chow | In-feed | Up to 12 months | [7] |
| Obese diabetic Wistar (WDF) Rats | Glucose and Lipid Metabolism | 20 mg and 40 mg/100 g chow | In-feed | Up to 11.5 months | [8] |
| Streptozotocin-induced diabetic Rats | Metabolic and Autonomic Complications | 20 and 40 mg/100 g diet | In-feed | 8 weeks | [9] |
| Normal and Diabetic Rats | Cardiac and Hepatic Metabolism | 40 mg/100 g food | In-feed | 7 days | [10] |
| BB/Wor Rats | Diabetes Prevention | 40 mg/100 g chow | In-feed | Not specified | [11] |
| Streptozotocin-induced diabetic Rats | Glucose Homeostasis | 40 mg/100 g diet | In-feed | 4 weeks | [12] |
Table 3: this compound Dosage in Other Animal Models
| Animal Model | Research Area | Dosage | Administration Route | Study Duration | Reference |
| Common Marmoset | Pharmacokinetics | 300 µg and 600 µg (single dose) | Oral (in liquid diet) | 24 hours | [13] |
| Healthy Cats | Postprandial Glucose | Not specified | In-feed | 24 hours | [14] |
Experimental Protocols
This section details the methodologies for key experiments involving this compound administration in animal models, providing a framework for study design.
Protocol 1: Long-Term this compound Administration in Feed for Longevity Studies in Mice
Objective: To evaluate the effect of long-term this compound administration on the lifespan and healthspan of aging mice.[1]
Animal Model: Genetically heterogeneous HET3 mice.[1]
Materials:
-
This compound
-
Standard rodent chow
-
Precision scale for mixing
-
Feeders
Procedure:
-
Diet Preparation: Prepare experimental diets by incorporating this compound at the desired concentrations (e.g., 400, 1000, or 2500 ppm) into the standard rodent chow.[1] Ensure thorough and homogenous mixing to guarantee consistent dosing.
-
Animal Acclimation: Acclimate mice to the housing conditions and baseline diet for a specified period before initiating the treatment.
-
Treatment Initiation: Begin feeding the this compound-containing diet to the experimental groups at the designated age (e.g., 8 months).[1] A control group should receive the standard chow without this compound.
-
Monitoring: Monitor food consumption, body weight, and overall health of the animals regularly.[4]
-
Data Collection: Collect lifespan data and perform periodic health assessments (e.g., glucose tolerance tests, body composition analysis) throughout the study.[4]
Protocol 2: Oral Gavage Administration of this compound in a Diabetic Mouse Model
Objective: To investigate the effects of this compound on diabetic nephropathy in db/db mice.[3]
Animal Model: db/db mice (a model of type 2 diabetes).[15][16]
Materials:
-
This compound
-
Vehicle for dissolution (e.g., sterile water or saline)
-
Oral gavage needles (appropriate size for mice)
-
Syringes
Procedure:
-
This compound Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration to deliver the target dose (e.g., 50 mg/kg body weight).[3]
-
Animal Handling: Handle the mice gently but firmly to minimize stress during the gavage procedure.
-
Administration: Administer the this compound solution directly into the stomach using an oral gavage needle. Ensure the proper technique to avoid injury to the esophagus or aspiration.
-
Control Group: Administer the vehicle alone to the control group using the same procedure.
-
Frequency: Perform the oral gavage daily or as required by the experimental design.
-
Monitoring: Monitor the animals for any adverse reactions to the gavage procedure and for changes in relevant physiological parameters (e.g., blood glucose, body weight).[15]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in the small intestine.
Caption: Proposed AMPK-NO-Ras signaling pathway of this compound.
Caption: General experimental workflow for an this compound study.
References
- 1. This compound improves health and lifespan in aging HET3 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic this compound treatment alleviates age-related behavioral and biochemical changes in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lamminglab.medicine.wisc.edu [lamminglab.medicine.wisc.edu]
- 5. This compound partially prevents the development of diabetes mellitus by multiple low-dose streptozotocin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improved survival for Apc+/Min mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of long-term treatment with insulin and/or this compound on glomerular basement membrane thickening in alloxan-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beneficial effects of dietary this compound in the streptozotocin-induced diabetic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound on the development of diabetes in BB/Wor rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Positive effects of this compound in the diabetic rat are not altered by feeding schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the pharmacokinetics of metformin and this compound in the common marmoset - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on postprandial blood glucose concentrations in healthy cats fed low and high carbohydrate diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
Protocol for Assessing Acarbose Efficacy in Clinical Trials
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acarbose is an oral anti-diabetic agent belonging to the class of alpha-glucosidase inhibitors.[1] Its primary mechanism of action involves the competitive and reversible inhibition of pancreatic alpha-amylase and membrane-bound intestinal alpha-glucoside hydrolases.[2][3] This inhibition delays the digestion of complex carbohydrates into absorbable monosaccharides like glucose, thereby reducing postprandial blood glucose excursions.[4][5] Clinical trials have demonstrated its efficacy in improving glycemic control and have also suggested potential cardiovascular benefits.[6][7] This document provides a detailed protocol for assessing the efficacy of this compound in clinical trials, covering study design, endpoint selection, and experimental methodologies.
Mechanism of Action
This compound acts locally in the gastrointestinal tract to delay carbohydrate absorption.[2] By competitively inhibiting alpha-glucosidase enzymes in the brush border of the small intestine, it slows the breakdown of oligosaccharides and disaccharides into glucose.[1][3] This leads to a more gradual rise in postprandial blood glucose levels.[4] this compound may also exert some of its effects by increasing the secretion of glucagon-like peptide-1 (GLP-1).[8]
Caption: Mechanism of action of this compound in the small intestine.
Clinical Trial Design
A typical clinical trial to assess the efficacy of this compound would be a randomized, double-blind, placebo-controlled study.
Caption: A typical workflow for an this compound clinical trial.
Participant Population
-
Adults with type 2 diabetes mellitus or prediabetes (impaired glucose tolerance).[1][2][5]
-
Participants may be treatment-naïve or on a stable dose of other anti-diabetic medications.[9]
Dosing and Administration
-
Starting Dose: 25 mg three times daily with the first bite of each main meal.[5][10]
-
Titration: The dose can be titrated every 4 to 8 weeks to 50 mg or 100 mg three times daily, based on glycemic control and gastrointestinal tolerability.[2]
-
Maximum Dose: 100 mg three times daily. For patients weighing less than 60 kg, the maximum dose should not exceed 50 mg three times daily.[2]
Study Duration
-
The duration of the trial can range from 3 months to several years, depending on the endpoints being assessed.[9][11] Long-term studies of 3 years or more are common for evaluating cardiovascular outcomes.[7][9]
Efficacy Endpoints
Primary Endpoints: Glycemic Control
The primary efficacy of this compound is assessed by its impact on glycemic control.
| Endpoint | Typical Assessment Timepoints | Expected Change with this compound |
| Hemoglobin A1c (HbA1c) | Baseline, 3 months, and every 3-6 months thereafter | Reduction of 0.5% to 1.0%[2][3] |
| Fasting Plasma Glucose (FPG) | Baseline and at regular follow-up visits | Modest reduction |
| 1-hour and 2-hour Postprandial Glucose (PPG) | Following a standardized meal or Oral Glucose Tolerance Test (OGTT) | Significant reduction[2] |
Secondary Endpoints
Secondary endpoints may include cardiovascular outcomes, body weight, and other metabolic parameters.
| Endpoint Category | Specific Endpoints | Assessment Methods |
| Cardiovascular Outcomes | Major Adverse Cardiovascular Events (MACE): cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, hospitalization for heart failure.[6][12] | Adjudicated clinical event monitoring. |
| Carotid Intima-Media Thickness (CIMT) | B-mode ultrasonography.[12] | |
| Body Weight | Change in body weight from baseline. | Standardized weight measurements at each visit. |
| Lipid Profile | Total cholesterol, LDL-C, HDL-C, triglycerides. | Fasting blood samples. |
| Blood Pressure | Systolic and diastolic blood pressure. | Standardized blood pressure measurements. |
| Inflammatory Markers | C-reactive protein (CRP), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α). | Immunoassays from blood samples. |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess postprandial glucose and insulin response.
Procedure:
-
Patients should fast overnight for at least 8 hours.
-
A baseline blood sample is collected for fasting glucose and insulin levels.
-
The patient consumes a 75g glucose solution within 5 minutes.
-
Blood samples are collected at 30, 60, 90, and 120 minutes post-ingestion for glucose and insulin measurement.
-
In trials with this compound, the drug is administered with the first bite of the glucose solution.
Hemoglobin A1c (HbA1c) Measurement
Objective: To assess long-term glycemic control.
Procedure:
-
Collect a whole blood sample in an EDTA tube.
-
Analysis should be performed using a National Glycohemoglobin Standardization Program (NGSP)-certified method.
-
Samples are typically analyzed at a central laboratory to ensure consistency.
Assessment of Cardiovascular Endpoints
Objective: To evaluate the impact of this compound on cardiovascular risk.
Procedure:
-
Major Adverse Cardiovascular Events (MACE): All potential cardiovascular events are reported by investigators and adjudicated by an independent clinical endpoint committee blinded to treatment allocation.
-
Carotid Intima-Media Thickness (CIMT):
-
High-resolution B-mode ultrasonography of the common carotid arteries is performed at baseline and at the end of the study.
-
Standardized imaging protocols and a central reading center should be used to minimize variability.
-
Bioequivalence Study Protocol
Objective: To assess the bioequivalence of a generic this compound formulation to a reference product.[13]
Procedure:
-
A randomized, balanced, two-way crossover study design is recommended.[13][14]
-
Healthy volunteers undergo a sucrose challenge (e.g., 75g sucrose).[14]
-
On the drug treatment day, this compound (e.g., 25 mg) is administered concomitantly with the sucrose.[14]
-
Blood samples for plasma glucose concentration are collected for up to 4 hours after administration.[14]
-
Bioequivalence is based on the baseline-corrected maximum reduction in plasma glucose concentration (Cmax) and the baseline-corrected area under the plasma glucose reduction versus time curve (AUEC).[14]
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and placebo groups. Statistical analysis should be performed using appropriate methods for the data type and study design. Intention-to-treat analysis is standard for clinical trials.[9]
Safety and Tolerability
The most common adverse effects of this compound are gastrointestinal, including flatulence and diarrhea.[9] These are typically mild to moderate and tend to diminish over time. Hypoglycemia is not a common side effect when this compound is used as monotherapy.[5] Liver transaminase levels should be monitored periodically.[2]
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Understanding this compound: Mechanism of Action, Clinical Applications, and Safety Profile - DoveMed [prod.cluster.dovemed.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cardiovascular benefits and safety profile of this compound therapy in prediabetes and established type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the potential of this compound to reduce cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized double-blind trial of this compound in type 2 diabetes shows improved glycemic control over 3 years (U.K. Prospective Diabetes Study 44) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Low-dose this compound improves glycemic control in NIDDM patients without changes in insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on Long-Term Prognosis in Acute Coronary Syndromes Patients with Newly Diagnosed Impaired Glucose Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound bioequivalence: Exploration of eligible protocol design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for the Quantification of Acarbose and its Metabolites in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of acarbose and its metabolites in plasma, a critical aspect of pharmacokinetic and pharmacodynamic studies in drug development. The protocols are designed to be reproducible and robust, catering to the needs of researchers in academic and industrial settings.
Introduction to this compound Quantification
This compound is an alpha-glucosidase inhibitor used for the management of type 2 diabetes mellitus. It acts locally in the gastrointestinal tract to delay the digestion of carbohydrates, thereby reducing postprandial hyperglycemia.[1][2] Due to its mechanism of action, systemic absorption of the parent drug is low.[1] However, accurate and sensitive quantification of this compound and its metabolites in plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high selectivity and sensitivity.
This compound Metabolism
This compound is extensively metabolized within the gastrointestinal tract, primarily by intestinal bacteria and digestive enzymes.[1][3] Less than 2% of an oral dose is absorbed as the active drug.[1] The absorbed components are primarily metabolites. At least 13 metabolites have been identified in urine, with the major ones being 4-methylpyrogallol derivatives (sulfate and glucuronide conjugates). One of the metabolites, formed by the cleavage of a glucose molecule from this compound, also exhibits alpha-glucosidase inhibitory activity.[3]
Quantitative Analysis of this compound in Plasma by LC-MS/MS
This section details a validated method for the quantification of this compound in human plasma using LC-MS/MS.
Summary of Quantitative Data
The following table summarizes the performance characteristics of a typical LC-MS/MS method for this compound quantification in human plasma.[4][5]
| Parameter | Value |
| Linearity Range | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Recovery | 94.3 - 107.5% |
| Intra-day Precision (RSD) | 3.5 - 5.3% |
| Inter-day Precision (RSD) | 6.3 - 8.1% |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of this compound in plasma.
2.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the matrix)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), LC-MS grade
-
Water, deionized and purified (18.2 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or Protein Precipitation Plates
2.2.2. Sample Preparation
Two common methods for plasma sample preparation for this compound analysis are Solid Phase Extraction (SPE) and Protein Precipitation (PPT).
Protocol 1: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: To 500 µL of plasma, add the internal standard. Vortex to mix. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Protocol 2: Protein Precipitation (PPT)
-
Sample Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Addition of IS and Precipitant: Add the internal standard, followed by 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2.2.3. Liquid Chromatography Conditions
-
Column: Zorbax SB C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B).
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Run Time: Approximately 3 minutes[4]
2.2.4. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific m/z values to be determined by direct infusion of the reference standard)
-
Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific m/z values to be determined by direct infusion of the IS)
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Experimental Workflow
Quantification of this compound Metabolites in Plasma
While the existence of several this compound metabolites is known, validated LC-MS/MS methods for their routine quantification in plasma are not extensively published. The primary metabolites are conjugates of 4-methylpyrogallol.
Challenges and Considerations
-
Standard Availability: Reference standards for the various metabolites may not be commercially available, requiring custom synthesis for method development and validation.
-
Method Development: Due to the different physicochemical properties of the metabolites compared to the parent drug, the extraction and chromatographic methods will likely require significant optimization.
-
Metabolite Profiling: An initial step would involve a qualitative analysis (metabolite profiling) of plasma samples from subjects administered this compound to identify the major circulating metabolites. This can be achieved using high-resolution mass spectrometry.
Proposed Approach for Method Development
A general approach for developing a quantitative method for this compound metabolites would involve:
-
Obtaining or Synthesizing Metabolite Standards: This is a crucial first step.
-
Optimization of Sample Preparation: Both SPE and liquid-liquid extraction (LLE) should be evaluated to achieve optimal recovery of the more polar conjugated metabolites.
-
Chromatographic Method Development: A hydrophilic interaction liquid chromatography (HILIC) column may be more suitable for retaining and separating the polar metabolites than a traditional C18 column.
-
Mass Spectrometry Optimization: Determine the optimal precursor and product ions for each metabolite for SRM analysis.
This compound Mechanism of Action
This compound exerts its therapeutic effect by inhibiting alpha-glucosidase enzymes in the brush border of the small intestine. This delays the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in plasma. This is crucial for pharmacokinetic assessments in clinical and preclinical studies. While methods for the quantification of this compound metabolites are not as well-established, the proposed strategies can guide researchers in developing and validating such assays. A thorough understanding of both the parent drug and its metabolites is key to fully characterizing the clinical pharmacology of this compound.
References
Application Notes and Protocols for Establishing a Mouse Model for Acarbose Intervention Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing a mouse model to study the effects of Acarbose, an alpha-glucosidase inhibitor. The protocols outlined below cover mouse model selection, this compound administration, and key experimental procedures to assess metabolic and physiological changes.
Mouse Model Selection
The choice of mouse model is critical and depends on the research question. Common models for this compound studies include:
-
Genetically Heterogeneous Mice (e.g., UM-HET3): Ideal for aging and longevity studies due to their genetic diversity, which can mimic human populations more closely.[1]
-
db/db Mice: A model of spontaneous type 2 diabetes, these mice have a mutation in the leptin receptor, leading to obesity, hyperglycemia, and insulin resistance.[2][3][4]
-
Streptozotocin (STZ)-Induced Diabetic Mice: STZ is a chemical that is toxic to pancreatic β-cells, inducing a model of type 1 or, with multiple low doses, type 2 diabetes.[5][6]
-
Disease-Specific Models:
This compound Administration
This compound is typically administered orally, mixed into the animal's chow.
Protocol for Dietary Admixture of this compound:
-
Dose Selection: The dosage of this compound can vary significantly depending on the study's goals. Common concentrations in feed range from 400 ppm to 2500 ppm.[1] For some specific applications, doses as low as 25 ppm have been used.[9]
-
Diet Preparation:
-
Obtain powdered standard rodent chow.
-
Calculate the required amount of this compound based on the desired parts per million (ppm) concentration (e.g., for 1000 ppm, add 1 gram of this compound to 999 grams of chow).
-
Thoroughly mix the this compound powder with the powdered chow to ensure a homogenous distribution. This can be achieved using a commercial mixer.
-
The mixed diet can be provided to the animals ad libitum.
-
-
Gavage Administration (Alternative): In some protocols, this compound is administered by oral gavage. Doses can range from 50 mg/kg body weight to higher concentrations.[10] This method allows for more precise dosing but is more labor-intensive and can induce stress in the animals.
Experimental Protocols
Glucose and Insulin Tolerance Tests
These tests are fundamental for assessing glucose metabolism and insulin sensitivity.[3][4]
Intraperitoneal Glucose Tolerance Test (IPGTT) Protocol:
-
Fast mice overnight (typically 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
Administer a 2 g/kg body weight glucose solution via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
Insulin Tolerance Test (ITT) Protocol:
-
Fast mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0).
-
Administer human insulin (0.75-1 U/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, and 90 minutes post-injection.
Gut Microbiome and Short-Chain Fatty Acid (SCFA) Analysis
This compound significantly impacts the gut microbiome by increasing the delivery of undigested carbohydrates to the colon.[9][11]
Fecal Sample Collection and Analysis Protocol:
-
Collect fresh fecal pellets from individual mice.
-
Immediately freeze the samples at -80°C for later analysis.
-
Microbiome Analysis:
-
Extract bacterial DNA from the fecal samples using a commercially available kit.
-
Perform 16S rRNA gene sequencing to determine the composition of the gut microbiota.
-
-
SCFA Analysis:
-
Homogenize fecal samples in a suitable buffer.
-
Acidify the samples and extract SCFAs (e.g., acetate, propionate, butyrate) using an organic solvent.
-
Analyze SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Data Presentation: Quantitative Outcomes of this compound Intervention
The following tables summarize quantitative data from various this compound intervention studies in mice.
Table 1: Effects of this compound on Lifespan in Genetically Heterogeneous (HET3) Mice
| Dose (ppm in diet) | Sex | Median Lifespan Increase (%) | Reference |
| 400 | Male | ~16% | [1] |
| 1000 | Male | 17% | [1] |
| 2500 | Male | 16% | [1] |
| 400 | Female | ~0% | [1] |
| 1000 | Female | 5% | [1] |
| 2500 | Female | 4% | [1] |
Table 2: Metabolic Parameters in db/db Mice Treated with this compound
| Parameter | Control (db/db) | This compound-Treated (db/db) | Change | Reference |
| Fasting Blood Glucose | High | Significantly Reduced | ↓ | [3] |
| Insulin Sensitivity | Impaired | Improved | ↑ | [3] |
| Serum Total Cholesterol | Elevated | Reduced | ↓ | [3] |
| Serum Triglycerides | Elevated | Reduced | ↓ | [3] |
Table 3: Effects of this compound on Gut Microbiome and Metabolites
| Parameter | This compound Effect | Consequence | Reference |
| Gut Microbiota Composition | Alters community structure (e.g., expansion of Bacteroidaceae and Bifidobacteriaceae) | Modulates host metabolism | [9] |
| Short-Chain Fatty Acids (SCFAs) | Increased concentrations (especially butyrate) | Potential contribution to enhanced longevity | [9][11] |
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Influenced by this compound
This compound has been shown to modulate several key signaling pathways.
Caption: Signaling pathways modulated by this compound intervention.
General Experimental Workflow
The following diagram illustrates a typical workflow for an this compound intervention study in mice.
Caption: A generalized workflow for this compound studies in mice.
Concluding Remarks
Establishing a robust mouse model is paramount for elucidating the mechanisms of action of this compound and its potential therapeutic applications. The protocols and data presented here provide a foundation for designing and executing such studies. Researchers should carefully consider the specific aims of their study to select the most appropriate mouse model, this compound dosage, and experimental endpoints.
References
- 1. This compound improves health and lifespan in aging HET3 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound partially prevents the development of diabetes mellitus by multiple low-dose streptozotocin administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound improved survival for Apc+/Min mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Glucoamylase Inhibitor this compound Has a Diet-Dependent and Reversible Effect on the Murine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Changes in the gut microbiome and fermentation products concurrent with enhanced longevity in this compound-treated mice - PMC [pmc.ncbi.nlm.nih.gov]
Acarbose in Combination Therapy for Type 2 Diabetes: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the use of acarbose in combination therapy for type 2 diabetes mellitus (T2DM). It includes a summary of quantitative data from clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
This compound, an α-glucosidase inhibitor, delays the absorption of carbohydrates from the small intestine, thereby reducing postprandial hyperglycemia.[1] Its mechanism of action makes it a suitable candidate for combination therapy with other antidiabetic agents that have complementary modes of action.[2] Clinical research has demonstrated that combining this compound with drugs such as metformin, sulfonylureas, DPP-4 inhibitors, and insulin can lead to improved glycemic control and other metabolic benefits.[3][4][5][6]
Data Presentation: Efficacy and Safety of this compound Combination Therapies
The following tables summarize the quantitative data from various clinical trials investigating this compound in combination with other antidiabetic agents.
Table 1: this compound in Combination with Metformin
| Study/Analysis | Combination Therapy | Baseline HbA1c (%) (Mean ± SD) | Change in HbA1c (%) (Mean ± SD) | Baseline FPG (mg/dL) (Mean ± SD) | Change in FPG (mg/dL) (Mean ± SD) | Baseline PPG (mg/dL) (Mean ± SD) | Change in PPG (mg/dL) (Mean ± SD) | Key Adverse Events |
| GLOBE Study[7] | This compound/Metformin FDC | 8.3 ± 1.1 | -1.0 ± 0.8 | 158.4 ± 40.7 | -42.4 ± 32.6 | 248.0 ± 57.4 | -80.2 ± 49.7 | Gastrointestinal (1.4% of patients) |
| Wang et al. (2013)[3] | This compound/Metformin FDC | Not Reported | -1.35 (vs. This compound mono) | Not Reported | -29.5 (vs. This compound mono) | Not Reported | -41.6 (vs. This compound mono) | Not specified |
| Retrospective Cohort Study[8][9] | This compound + Metformin | Not Reported | Improved glycemic control | 9.4 ± 3.3 (mmol/L) | -1.9 (mmol/L) | Not Reported | Significant reduction | Not specified |
Table 2: this compound in Combination with Sulfonylureas
| Study | Combination Therapy | Baseline HbA1c (%) (Mean) | Change in HbA1c (%) (Mean) | Change in Postprandial Glucose | Key Adverse Events |
| Sani et al.[10] | This compound + Sulfonylurea (with or without Metformin) | Not Reported | Significant reduction (p < 0.001) | Significant decrease (p < 0.001) | Flatulence (42%) |
| The Effect of this compound as an Adjuvant Therapy[2] | This compound + Sulfonylurea | 9.3 | -1.2 | Significant reduction in 1-h PPG | 3 patients on this compound experienced adverse effects |
| Drugs.com[11] | This compound + Sulfonylurea | Not Reported | -0.54 | -33.5 mg/dL (1-hour PPG) | Increased risk of hypoglycemia |
Table 3: this compound in Combination with DPP-4 Inhibitors
| Study | Combination Therapy | Baseline HbA1c (%) (Mean ± SE) | Change in HbA1c (%) (Mean ± SE) | Change in FPG (mmol/L) (Mean ± SE) | Change in 2-h PPG (mmol/L) (Mean ± SE) | Key Adverse Events |
| Yang et al. (2019)[6][12][13][14] | This compound + Metformin + Sitagliptin | 7.93 ± 0.09 | -0.44 ± 0.08 | -0.57 ± 0.15 | -1.50 ± 0.42 | Similar incidence to placebo |
Table 4: this compound in Combination with Insulin
| Study/Analysis | Combination Therapy | Baseline HbA1c (%) | Change in HbA1c (%) (WMD) | Change in FBG (mmol/L) (WMD) | Key Adverse Events |
| Meta-Analysis[15] | This compound + Insulin | Not Reported | -0.62 | -0.73 | No significant difference in hypoglycemia vs. insulin alone |
| Observational Study[4] | This compound + Basal Insulin | 8.5 (approx.) | -0.55 ± 1.05 | -0.89 ± 3.79 | Flatulence (0.37%), Abnormal gastrointestinal sounds (0.37%) |
Table 5: this compound in Combination with SGLT2 Inhibitors
| Study Type | Combination Therapy | Key Findings/Adverse Events |
| Case Series[16][17] | High-dose this compound (300 mg/day) + SGLT-2 Inhibitor (Dapagliflozin 10 mg/day) | Increased risk of diabetic ketosis/ketoacidosis, particularly in Asian patients. This combination should be used with caution. |
Experimental Protocols
Protocol 1: this compound as Add-on Therapy to Metformin
1. Study Design: A 16-week, randomized, double-blind, parallel-group study.[3]
2. Patient Population:
- Inclusion Criteria: Patients with T2DM inadequately controlled with metformin monotherapy (e.g., HbA1c between 7.0% and 10.0%).[11] Age between 18 and 79 years. Body mass index (BMI) between 22 and 45 kg/m ².[11]
- Exclusion Criteria: Severe metabolic diabetic complications, fasting plasma glucose >14.0 mmol/L.[11]
3. Intervention:
- Run-in Period: 4-week run-in with this compound monotherapy (50 mg three times daily).[3]
- Randomization: Patients are randomized to one of two groups:
- Group A (Combination): this compound (50 mg) + Metformin (500 mg) fixed-dose combination, taken three times daily.[3]
- Group B (Monotherapy): this compound (50 mg) three times daily.[3]
- Duration: 16 weeks.[3]
4. Efficacy and Safety Assessments:
- Primary Endpoints: Change in HbA1c from baseline.[3]
- Secondary Endpoints: Changes in Fasting Plasma Glucose (FPG) and 2-hour Postprandial Glucose (PPG).[3]
- Safety Monitoring: Incidence of adverse events, with a focus on gastrointestinal side effects and hypoglycemia.[3]
5. Laboratory Methods:
- HbA1c is measured using high-performance liquid chromatography (HPLC).
- Plasma glucose is measured using a glucose oxidase method.
Protocol 2: this compound as Add-on Therapy to Sulfonylurea
1. Study Design: A 16-week, double-blind, placebo-controlled study.[2]
2. Patient Population:
- Inclusion Criteria: Patients with T2DM poorly controlled with sulfonylurea monotherapy.[2]
- Exclusion Criteria: Significant renal or hepatic impairment.
3. Intervention:
- Patients are randomized to receive either this compound or a placebo in addition to their ongoing sulfonylurea therapy.[2]
- Titration: this compound is initiated at 25 mg three times daily and titrated up to 100 mg three times daily based on tolerance and glycemic response.[2][10]
- Duration: 16 weeks.[2]
4. Efficacy and Safety Assessments:
- Primary Endpoint: Change in HbA1c from baseline.[2]
- Secondary Endpoints: Changes in FPG and 1-hour PPG.[2]
- Safety Monitoring: Monitoring for adverse events, particularly gastrointestinal symptoms and hypoglycemia.
5. Laboratory Methods:
- Standard laboratory procedures for HbA1c and plasma glucose measurements.
Protocol 3: this compound as a Third-Line Add-on to Metformin and a DPP-4 Inhibitor (Sitagliptin)
1. Study Design: A 24-week, multicenter, randomized, double-blind, placebo-controlled study.[13][17]
2. Patient Population:
- Inclusion Criteria: Patients with T2DM inadequately controlled with stable doses of metformin (≥1,000 mg/day) and sitagliptin for at least 12 weeks, with an HbA1c between 7.0% and 10.0%.[13][17]
- Exclusion Criteria: History of significant gastrointestinal disorders.[13][17]
3. Intervention:
- Patients are randomized to receive either this compound or a placebo in addition to their background metformin and sitagliptin therapy.[13][17]
- Titration: this compound is initiated at 50 mg twice daily for the first 2 weeks, then increased to 50 mg three times a day for the next 2 weeks, and subsequently to 100 mg three times a day.[17]
- Duration: 24 weeks.[13][17]
4. Efficacy and Safety Assessments:
- Primary Endpoint: Change in HbA1c at week 16.[13][17]
- Secondary Endpoints: Changes in body weight, waist circumference, blood pressure, lipid profiles, and C-reactive protein.[13][17] Meal tolerance tests (MTTs) are performed at baseline and week 16 to assess glucose, insulin, and glucagon levels.[17] Continuous Glucose Monitoring (CGM) is used to evaluate glucose fluctuations.[17]
- Safety Monitoring: Recording of all adverse and serious adverse events.[12]
5. Laboratory Methods:
- HbA1c, plasma glucose, insulin, glucagon, and lipid profiles are measured using standardized laboratory assays.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and GLP-1 Signaling
This compound's primary action is the inhibition of α-glucosidase in the brush border of the small intestine, which delays carbohydrate digestion and glucose absorption. A secondary effect of this delayed carbohydrate absorption is the increased delivery of undigested carbohydrates to the distal small intestine, which stimulates L-cells to secrete glucagon-like peptide-1 (GLP-1).[3][5] GLP-1, in turn, has several beneficial effects on glucose homeostasis, including stimulating glucose-dependent insulin secretion, suppressing glucagon secretion, and slowing gastric emptying.
Caption: this compound's dual mechanism of action.
Generalized Experimental Workflow for this compound Combination Therapy Trials
The following diagram illustrates a typical workflow for a clinical trial evaluating this compound in combination therapy.
Caption: A typical clinical trial workflow.
Conclusion
This compound, when used in combination with other antidiabetic agents, offers a valuable therapeutic strategy for the management of type 2 diabetes. Its complementary mechanism of action, particularly its effect on postprandial hyperglycemia and GLP-1 secretion, can lead to significant improvements in glycemic control. The provided data and protocols serve as a resource for researchers and clinicians involved in the development and application of this compound-based combination therapies. Careful patient selection, appropriate dose titration, and monitoring for adverse events are crucial for optimizing the benefits of these treatment regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. Graphviz stable layout over multiple dot files - Stack Overflow [stackoverflow.com]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. evscienceconsultant.com [evscienceconsultant.com]
- 5. researchgate.net [researchgate.net]
- 6. couhes.mit.edu [couhes.mit.edu]
- 7. The role of GLP-1 in the postprandial effects of this compound in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Trial Workflow [classic] | Creately [creately.com]
- 9. researchgate.net [researchgate.net]
- 10. Continuous Glucose Monitoring Systems and the Efficacy of this compound Treatment in Cystic Fibrosis-related Dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dot | Graphviz [graphviz.org]
- 12. This compound Add-on Therapy in Patients with Type 2 Diabetes Mellitus with Metformin and Sitagliptin Failure: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Continuous Glucose Monitoring Systems and the Efficacy of this compound Treatment in Cystic Fibrosis-related Dysglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of this compound on Plasma Glucose Fluctuations in Insulin-Treated Patients with Type 2 Diabetes: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. e-dmj.org [e-dmj.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Unveiling the Cardiovascular Protective Effects of Acarbose: A Guide to Experimental Design
For Immediate Release
Application Notes and Protocols
This document provides a comprehensive guide for designing and conducting preclinical and clinical studies to investigate the cardiovascular benefits of Acarbose. This compound, an α-glucosidase inhibitor, primarily functions by delaying carbohydrate absorption in the small intestine, thereby reducing postprandial hyperglycemia.[1][2] Emerging evidence suggests that its therapeutic reach extends beyond glycemic control to offer cardiovascular protection.[3] These benefits are thought to be mediated through various mechanisms, including improvements in endothelial function, reduction of oxidative stress and inflammation, and modulation of the gut microbiota.[4][5]
This guide outlines detailed experimental protocols for in vitro, in vivo, and clinical studies to elucidate these mechanisms and quantify the cardiovascular effects of this compound.
In Vitro Studies: Cellular Mechanisms of this compound
In vitro studies are crucial for dissecting the direct cellular and molecular mechanisms by which this compound may exert its cardiovascular protective effects.
Endothelial Cell Function Assays
Objective: To investigate the direct effects of this compound on endothelial cell function, a key factor in cardiovascular health.
Protocol:
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or rat aortic endothelial cells (RAECs) in endothelial growth medium.[6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Experimental Conditions:
-
Induce endothelial dysfunction by exposing cells to high glucose (e.g., 30 mM) for 24-48 hours to mimic hyperglycemic conditions.[6]
-
Treat cells with varying concentrations of this compound (e.g., 1-100 µM) concurrently with high glucose or as a pre-treatment.
-
Include a normal glucose control group and a high glucose control group without this compound.
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measure NO production using a Griess reagent assay or a fluorescent NO probe.
-
Endothelial Nitric Oxide Synthase (eNOS) Activation: Assess the phosphorylation of eNOS at Ser1177 and Akt at Ser473 by Western blot analysis.[7]
-
Oxidative Stress: Quantify reactive oxygen species (ROS) production using fluorescent probes like DCFH-DA.
-
Inflammatory Markers: Measure the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) and pro-inflammatory cytokines (e.g., IL-6, TNF-α) using qPCR or ELISA.[8]
-
NLRP3 Inflammasome Activation: Evaluate the expression of NLRP3, ASC, and caspase-1, and the cleavage of IL-1β by Western blot to assess inflammasome activation.[6]
-
Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration Assays
Objective: To determine the effect of this compound on VSMC proliferation and migration, key events in the development of atherosclerosis.
Protocol:
-
Cell Culture:
-
Experimental Conditions:
-
Induce VSMC proliferation and migration using stimuli such as platelet-derived growth factor (PDGF) or high glucose.
-
Treat cells with different concentrations of this compound.
-
-
Endpoint Analysis:
-
Proliferation:
-
Migration:
-
Wound Healing (Scratch) Assay: Create a "scratch" in a confluent cell monolayer and monitor the rate of cell migration into the gap over time.[9][13]
-
Transwell Migration Assay: Plate cells in the upper chamber of a Transwell insert and quantify the number of cells that migrate through the porous membrane to the lower chamber in response to a chemoattractant.[9][13]
-
-
Signaling Pathways: Analyze the phosphorylation status of key signaling proteins involved in proliferation and migration, such as FAK, PI3K/Akt, and Ras, by Western blot.[9][10]
-
In Vivo Studies: Animal Models of Cardiovascular Disease
Animal models are essential for studying the integrated physiological effects of this compound in a complex biological system.
Streptozotocin (STZ)-Induced Diabetic Rat Model
Objective: To evaluate the effects of this compound on cardiovascular complications in a model of type 1-like diabetes.
Protocol:
-
Induction of Diabetes:
-
Treatment:
-
Endpoint Analysis:
-
Cardiovascular Function:
-
Blood Pressure: Measure systolic and diastolic blood pressure using tail-cuff plethysmography.
-
Echocardiography: Assess cardiac function, including ejection fraction and fractional shortening.
-
-
Vascular Function:
-
Endothelial Function: Evaluate endothelium-dependent vasodilation in isolated aortic rings in response to acetylcholine.[18]
-
-
Biochemical Markers:
-
Glycemic Control: Monitor fasting blood glucose and HbA1c levels.
-
Lipid Profile: Measure total cholesterol, triglycerides, HDL, and LDL levels.
-
Oxidative Stress Markers: Measure markers such as malondialdehyde (MDA) and superoxide dismutase (SOD) activity in plasma or cardiac tissue.[19]
-
Inflammatory Markers: Measure plasma levels of C-reactive protein (CRP), IL-6, and TNF-α.[8]
-
-
Histopathology:
-
Examine cardiac and aortic tissue for evidence of fibrosis, hypertrophy, and inflammation using histological staining (e.g., Masson's trichrome, H&E).
-
-
High-Cholesterol Diet (HCD)-Induced Atherosclerosis Rabbit Model
Objective: To investigate the anti-atherosclerotic effects of this compound.
Protocol:
-
Induction of Atherosclerosis:
-
Treatment:
-
Administer this compound (e.g., 2.5-5.0 mg/kg/day) orally to the treatment group.[21]
-
Include an HCD control group and a normal diet control group.
-
-
Endpoint Analysis:
-
Atherosclerotic Plaque Analysis:
-
En face analysis of the aorta after staining with Sudan IV to quantify the total plaque area.
-
Histological analysis of aortic cross-sections to determine plaque composition (e.g., lipid content, smooth muscle cells, macrophages).
-
-
Biochemical Markers:
-
Monitor serum levels of glucose, total cholesterol, and LDL.[21]
-
-
Molecular Markers:
-
Assess the expression of inflammatory markers (e.g., IL-6, TNF-α), cell proliferation markers (e.g., PCNA), and signaling molecules (e.g., p-AMPK) in atherosclerotic lesions via immunohistochemistry or Western blot.[21]
-
-
Clinical Trials: Human Studies on Cardiovascular Outcomes
Randomized, double-blind, placebo-controlled clinical trials are the gold standard for confirming the cardiovascular benefits of this compound in humans.
Study Design and Population
-
Population: Recruit patients with established coronary heart disease and impaired glucose tolerance (IGT) or type 2 diabetes.[14][22][23]
-
Intervention: Randomly assign participants to receive this compound (e.g., 50-100 mg three times daily) or a matching placebo, in addition to standard cardiovascular secondary prevention therapy.[3][22][24]
-
Duration: Follow patients for a sufficient period (e.g., median of 5 years) to observe a difference in cardiovascular events.[22]
Endpoints
-
Primary Composite Endpoint: A combination of major adverse cardiovascular events (MACE), such as cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, and hospitalization for unstable angina or heart failure.[14][22]
-
Secondary Endpoints:
-
Individual components of the primary endpoint.
-
All-cause mortality.
-
Development of new-onset diabetes.[22]
-
Changes in surrogate markers of cardiovascular risk.
-
Surrogate Marker Assessment
Protocol:
-
Carotid Intima-Media Thickness (CIMT):
-
Measure CIMT using high-resolution B-mode ultrasonography at baseline and at regular intervals throughout the trial.[1][4]
-
Standardized protocols should be used, measuring the mean CIMT of the common carotid artery from multiple angles and including both near and far walls for optimal reproducibility.[1][22]
-
-
Inflammatory and Oxidative Stress Markers:
-
Gut Microbiota Analysis:
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment and control groups.
Table 1: In Vitro Endothelial Function Assessment
| Parameter | Control (Normal Glucose) | High Glucose | High Glucose + this compound |
| NO Production (µM) | |||
| p-eNOS/eNOS Ratio | |||
| ROS Production (Fold Change) | |||
| VCAM-1 mRNA Expression | |||
| IL-6 Secretion (pg/mL) |
Table 2: In Vivo Diabetic Rat Model - Cardiovascular Parameters
| Parameter | Non-Diabetic Control | Diabetic Control | Diabetic + this compound |
| Systolic Blood Pressure (mmHg) | |||
| Ejection Fraction (%) | |||
| Fasting Blood Glucose (mmol/L) | |||
| Plasma hs-CRP (ng/mL) | |||
| Aortic Plaque Area (%) | N/A |
Table 3: Clinical Trial - Surrogate Markers
| Parameter | Placebo (Baseline) | Placebo (Follow-up) | This compound (Baseline) | This compound (Follow-up) |
| CIMT (mm) | ||||
| hs-CRP (mg/L) | ||||
| Urinary 8-iso-PGF2α (pg/mg creatinine) | ||||
| Gut Microbiota Diversity (Shannon Index) |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms of this compound's cardiovascular benefits.
Caption: Overall experimental workflow for studying this compound.
By implementing these detailed protocols and experimental designs, researchers can systematically investigate and validate the cardiovascular benefits of this compound, ultimately contributing to improved therapeutic strategies for patients with metabolic and cardiovascular diseases.
References
- 1. Ultrasound protocols to measure carotid intima-media thickness in trials; comparison of reproducibility, rate of progression, and effect of intervention in subjects with familial hypercholesterolemia and subjects with mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rabbit Model of Accelerated Atherosclerosis: A Methodological Perspective of the Iliac Artery Balloon Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. A Practical Protocol to Measure Common Carotid Artery Intima-media Thickness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound and metformin on the inflammatory state in newly diagnosed type 2 diabetes patients: a one-year randomized clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound attenuates migration/proliferation via targeting microRNA-143 in vascular smooth muscle cells under diabetic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits the proliferation and migration of vascular smooth muscle cells via targeting Ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An integrated chemo-informatics and in vitro experimental approach repurposes this compound as a post-ischemic neuro-protectant - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Streptozotocin-induced type 1 and 2 diabetes in rodents: a model for studying diabetic cardiac autonomic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of streptozotocin-induced diabetes on myocardial blood flow reserve assessed by myocardial contrast echocardiography in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ndineuroscience.com [ndineuroscience.com]
- 18. Treatment with this compound may improve endothelial dysfunction in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Principles and Applications of Rabbit Models for Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pleiotropic effects of this compound on atherosclerosis development in rabbits are mediated via upregulating AMPK signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. This compound treatment and the risk of cardiovascular disease and hypertension in patients with impaired glucose tolerance: the STOP-NIDDM trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of the Effects of this compound on Weight and Metabolic, Inflammatory, and Cardiovascular Markers in Patients with Obesity and Overweight - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Habitual Dietary Intake Affects the Altered Pattern of Gut Microbiome by this compound in Patients with Type 2 Diabetes [mdpi.com]
Application Notes and Protocols: Utilizing Acarbose to Study Nutrient Absorption in the Small Intestine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing acarbose as a tool to investigate nutrient absorption, particularly carbohydrates, in the small intestine. This compound, a potent α-glucosidase inhibitor, serves as a valuable pharmacological agent to modulate and study the intricate processes of carbohydrate digestion and absorption, as well as its downstream physiological effects.
Introduction to this compound
This compound is a complex oligosaccharide that acts as a competitive and reversible inhibitor of pancreatic α-amylase and brush border α-glucosidases, including maltase, sucrase, and glucoamylase, in the small intestine.[1][2][3][4][5] By delaying the breakdown of complex carbohydrates into absorbable monosaccharides like glucose, this compound effectively slows down carbohydrate absorption.[1][3][4] This mechanism makes it a valuable tool for studying the physiological consequences of altered nutrient absorption kinetics. This compound itself has low systemic bioavailability, with less than 2% being absorbed as the active drug, meaning its primary action is localized to the gastrointestinal tract.[1][3]
Key Applications of this compound in Research
-
Investigating Carbohydrate Absorption Dynamics: Elucidating the temporal and spatial patterns of carbohydrate digestion and absorption along the small intestine.
-
Studying Incretin Hormone Secretion: Examining the role of nutrient delivery to the distal gut on the secretion of glucagon-like peptide-1 (GLP-1) and other gut hormones.[6][7][8][9][10]
-
Modulating the Gut Microbiome: Assessing the impact of increased carbohydrate delivery to the colon on the composition and metabolic activity of the gut microbiota.[11][12][13]
-
Modeling Metabolic Diseases: Simulating conditions of delayed carbohydrate absorption to study their effects on glucose homeostasis and metabolic health.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound to investigate its effects on various physiological parameters.
Table 1: Effect of this compound on Postprandial Glucose and Hormone Levels in Humans
| Parameter | Treatment | Outcome | Reference |
| Postprandial Plasma Glucose | This compound (100 mg) with sucrose load | Significantly lower compared to placebo.[7] | [7] |
| Postprandial Insulin | This compound (100 mg) with sucrose load | Significantly lower compared to placebo.[7] | [7] |
| GLP-1 Secretion | This compound (100 mg) with sucrose load | Elevated and prolonged release compared to placebo.[7] | [7] |
| Gastric Inhibitory Polypeptide (GIP) | This compound (200 mg) with liquid meal | Lower postprandial concentrations compared to placebo.[14] | [14] |
| Cholecystokinin (CCK) | This compound with mixed meal | Augmented response.[8] | [8] |
| Peptide YY (PYY) | This compound with mixed meal | Enhanced response.[8] | [8] |
Table 2: Effects of this compound in Rodent Models
| Animal Model | Diet | This compound Dose | Key Findings | Reference |
| Normal and Diabetic Rats | High carbohydrate diet | 40 mg/100 g food | Prevented increases in liver and heart glycogen in normal rats.[15] | [15] |
| Nondiabetic and Diabetic Rats | Various starch sources | 8 mg/100 g body weight | Significantly decreased peak plasma glucose and total incremental glucose.[16] | [16] |
| SHR/N-corpulent Rats | Sucrose-based diet | 150 mg/kg diet | Reduced final body weight, serum triglycerides, and total cholesterol in obese rats.[17] | [17] |
| C57BL/6 Mice | High-starch diet | 400 ppm in diet | Reversibly altered gut microbiome and increased fecal butyrate.[18][19] | [18][19] |
Experimental Protocols
Protocol 1: In Vivo Study of this compound's Effect on Postprandial Glycemia and Incretin Response in a Rodent Model
Objective: To determine the in vivo effect of this compound on blood glucose levels and GLP-1 secretion following an oral carbohydrate challenge in rats or mice.
Materials:
-
Male Wistar rats (250-300g) or C57BL/6 mice (8-12 weeks old)
-
This compound
-
Starch solution (e.g., corn starch) or sucrose solution
-
Vehicle (e.g., water or 0.5% carboxymethylcellulose)
-
Blood glucose meter and test strips
-
Micro-centrifuge tubes with EDTA for plasma collection
-
ELISA kit for GLP-1 measurement
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to standard chow and water for at least one week.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water.
-
Grouping: Randomly divide the animals into at least two groups:
-
Control Group: Vehicle + Carbohydrate Challenge
-
This compound Group: this compound + Carbohydrate Challenge
-
-
Dosing:
-
Administer this compound (e.g., 10 mg/kg body weight, dissolved in vehicle) or vehicle alone via oral gavage. A typical dose for rats is 8 mg/100 g body weight.[16]
-
-
Carbohydrate Challenge: 30 minutes after this compound/vehicle administration, administer the carbohydrate solution (e.g., 2 g/kg body weight of starch or sucrose) via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 min, before carbohydrate challenge) and at multiple time points post-challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Immediately measure blood glucose concentration using a glucometer.
-
Plasma Collection: Collect blood into EDTA-coated tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until hormone analysis.
-
GLP-1 Analysis: Measure plasma GLP-1 concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the mean blood glucose and GLP-1 concentrations against time for each group. Calculate the area under the curve (AUC) for both glucose and GLP-1 responses. Compare the results between the control and this compound groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: In Vitro Intestinal Sac Perfusion to Study Direct Effects of this compound on Carbohydrate Digestion and Absorption
Objective: To assess the direct inhibitory effect of this compound on the digestion of disaccharides and the subsequent absorption of monosaccharides in an isolated segment of the small intestine. This protocol is based on the everted sac technique.
Materials:
-
Male Wistar rats (200-250g)
-
Krebs-Ringer bicarbonate buffer (KRB), gassed with 95% O2 / 5% CO2
-
Sucrose
-
This compound
-
Glucose assay kit
-
Surgical instruments (scissors, forceps)
-
Syringes and needles
-
Incubation bath with shaking mechanism (37°C)
Procedure:
-
Animal Euthanasia and Intestine Isolation: Euthanize the rat using an approved method. Immediately perform a midline laparotomy and carefully excise a segment of the jejunum (e.g., 10 cm).
-
Preparation of Everted Sac: Gently flush the intestinal segment with ice-cold KRB buffer to remove its contents. Evert the segment by passing a glass rod through the lumen.
-
Sac Ligation and Filling: Ligate one end of the everted segment with a silk suture. Fill the sac with a known volume (e.g., 1 mL) of KRB buffer (serosal fluid) using a syringe and ligate the other end.
-
Incubation: Place the everted sac in a flask containing KRB buffer (mucosal fluid) with a specific concentration of sucrose (e.g., 50 mM). For the experimental group, add this compound (e.g., 1 mg/mL) to the mucosal fluid.[20]
-
Experimental Conditions: Prepare at least two groups:
-
Control: Sucrose in the mucosal fluid.
-
This compound: Sucrose and this compound in the mucosal fluid.
-
-
Incubation: Incubate the flasks in a shaking water bath at 37°C for a defined period (e.g., 60 minutes), while continuously gassing the medium with 95% O2 / 5% CO2.
-
Sample Collection: After incubation, remove the sac and collect the serosal fluid from inside the sac and a sample of the mucosal fluid from the flask.
-
Glucose Measurement: Measure the glucose concentration in both the serosal and mucosal fluids using a glucose assay kit. The appearance of glucose in the serosal fluid indicates the digestion of sucrose and subsequent absorption of glucose.
-
Data Analysis: Calculate the amount of glucose transported into the serosal fluid. Compare the glucose transport between the control and this compound-treated groups. A significant reduction in serosal glucose in the this compound group indicates inhibition of sucrose digestion.
Visualizations
Caption: Mechanism of action of this compound in the small intestine.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Prolonged and enhanced secretion of glucagon-like peptide 1 (7-36 amide) after oral sucrose due to alpha-glucosidase inhibition (this compound) in Type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. wjgnet.com [wjgnet.com]
- 11. gethealthspan.com [gethealthspan.com]
- 12. Habitual Dietary Intake Affects the Altered Pattern of Gut Microbiome by this compound in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. francis-press.com [francis-press.com]
- 14. Fate and effects of the alpha-glucosidase inhibitor this compound in humans. An intestinal slow-marker perfusion study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effect of this compound and miglitol (BAY-M-1099) on postprandial glucose levels following ingestion of various sources of starch by nondiabetic and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of this compound (BAY-g-5421) on expression of noninsulin-dependent diabetes mellitus in sucrose-fed SHR/N-corpulent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. The Glucoamylase Inhibitor this compound Has a Diet-Dependent and Reversible Effect on the Murine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming gastrointestinal side effects of Acarbose in study participants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the gastrointestinal (GI) side effects of Acarbose in study participants.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during clinical and preclinical studies involving this compound.
▸ Why do gastrointestinal side effects occur with this compound?
This compound is an alpha-glucosidase inhibitor.[1][2][3] It works locally in the gastrointestinal (GI) tract by inhibiting enzymes in the small intestine that are responsible for breaking down complex carbohydrates into absorbable simple sugars like glucose.[2][3][4] This delay in carbohydrate digestion and absorption leads to an increased amount of undigested carbohydrates passing into the large intestine.[5][6] In the colon, these carbohydrates are fermented by gut bacteria, which results in the production of gas, leading to common GI side effects.[4][6][7]
▸ What are the most common gastrointestinal side effects reported?
The most frequently reported GI side effects associated with this compound use are:
These symptoms are typically mild to moderate and tend to diminish over time as the participant's body adjusts to the medication.[3][5][7]
▸ How can gastrointestinal side effects be minimized in study participants?
The primary strategy to minimize GI side effects is a gradual dose titration.[1][9][10] Starting with a low dose and slowly increasing it allows the gastrointestinal system to adapt.[10][11] It is also crucial to ensure participants adhere to a prescribed diabetic diet, as high carbohydrate intake can intensify the side effects.[5][12]
▸ What is the recommended dose titration protocol for initiating this compound in a study?
A gradual dose escalation is recommended to improve tolerance.[10][13] A typical approach involves:
-
Initial Dose: Begin with 25 mg once daily with the first bite of the main meal.[9][10]
-
Titration: After a period of 1-2 weeks, if tolerated, the dose can be increased to 25 mg three times daily with the first bite of each main meal.[10]
-
Further Adjustments: The dosage can then be increased at 4-8 week intervals, for example, from 25 mg t.i.d. to 50 mg t.i.d., based on tolerance and glycemic control.[9][13]
▸ Are there specific dietary recommendations for participants taking this compound?
Yes, dietary management is crucial. Participants should be advised to:
-
Adhere to a consistent diabetic diet: Fluctuations in carbohydrate intake can worsen GI symptoms.[5]
-
Avoid high-sugar foods and beverages: Sucrose-containing drinks can exacerbate side effects.[11]
-
Limit gas-producing foods: Foods like beans, cabbage, and broccoli might increase bloating and gas.[11]
-
Eat smaller, more frequent meals: This can help reduce the carbohydrate load at any one time.[11]
▸ What should be done if a study participant experiences severe or persistent GI side effects?
If a participant experiences severe or persistent symptoms despite adherence to diet and a gradual dose titration, the following steps should be considered:
-
Temporary Dose Reduction: The dosage may need to be temporarily or permanently reduced.[5]
-
Medical Consultation: The participant should be evaluated by a medical professional to rule out other causes.[5]
-
Discontinuation: In rare cases of severe intolerance, discontinuation of the study drug may be necessary.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound administration and its side effects.
Table 1: Recommended this compound Dosing and Titration
| Dosage Stage | Dose | Frequency | Body Weight Consideration | Maximum Recommended Dose |
| Initial | 25 mg | Once daily with the first bite of a main meal[9][10] | N/A | N/A |
| Titration | 25 mg | Three times daily with the first bite of each main meal[9][13] | N/A | N/A |
| Maintenance | 50 mg - 100 mg | Three times daily with the first bite of each main meal[13] | > 60 kg for doses above 50 mg t.i.d.[10][13] | 50 mg t.i.d. for patients ≤ 60 kg; 100 mg t.i.d. for patients > 60 kg[10][12][13] |
Table 2: Incidence of Common Gastrointestinal Side Effects
| Side Effect | Reported Incidence | Notes |
| Flatulence, Bloating, Diarrhea | Occurs in approximately 30% to 60% of patients[6] | Symptoms are generally dose-dependent and tend to decrease over time.[1][6] |
Experimental Protocols
Protocol: Dose Titration for Minimizing Gastrointestinal Side Effects of this compound
-
Participant Screening: Enroll participants who meet the study's inclusion criteria and have been educated on the potential for GI side effects.
-
Baseline Assessment: Record baseline gastrointestinal symptoms using a standardized questionnaire.
-
Week 1-2 (Initiation):
-
Administer this compound 25 mg orally, once daily, with the first bite of the evening meal.
-
Monitor for adverse events daily via a patient diary.
-
-
Week 3-4 (First Titration):
-
If the initial dose is well-tolerated, increase the dose to 25 mg three times daily with the first bite of each main meal.
-
Continue daily monitoring of GI symptoms.
-
-
Week 5-8 (Second Titration):
-
Based on tolerance and study objectives, the dose may be increased to 50 mg three times daily.
-
Assess GI symptoms weekly via a follow-up questionnaire.
-
-
Subsequent Titration: Further dose adjustments should occur at 4-8 week intervals, not exceeding the maximum recommended dose based on body weight.
-
Dietary Reinforcement: Throughout the study, reinforce the importance of adhering to the prescribed diet to minimize side effects.
Visualizations
Mechanism of this compound-Induced Gastrointestinal Side Effects
Caption: Mechanism of this compound action and the resulting gastrointestinal side effects.
Experimental Workflow for Managing this compound-Induced GI Side Effects
Caption: Workflow for dose titration and management of GI side effects in a clinical study.
References
- 1. Understanding this compound: Mechanism of Action, Clinical Applications, and Safety Profile - DoveMed [prod.cluster.dovemed.com]
- 2. This compound: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. drugs.com [drugs.com]
- 6. A risk-benefit appraisal of this compound in the management of non-insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. This compound Tablets, USP [dailymed.nlm.nih.gov]
- 10. A Simple Guide to this compound Dosages [getheally.com]
- 11. Common Side Effects of this compound and How to Manage Them [getheally.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. globalrph.com [globalrph.com]
Addressing individual variability in response to Acarbose treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acarbose. The information is designed to address common challenges and sources of variability encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-individual variability in glycemic response to this compound in our clinical trial. What are the primary contributing factors?
A1: Individual variability in response to this compound is a known phenomenon and can be attributed to several factors:
-
Gut Microbiome Composition: The gut microbiota plays a crucial role in metabolizing this compound and influencing its efficacy.[1][2] Studies have shown that this compound can selectively modulate the gut microbiota, but the baseline composition of an individual's microbiome can significantly impact the drug's effect.[1][2] For instance, some gut bacteria possess enzymes that can degrade this compound, potentially reducing its inhibitory activity.[3]
-
Dietary Habits: The composition of the diet, particularly the amount and type of carbohydrates, directly influences the efficacy of this compound.[2][4] Since this compound acts by inhibiting the digestion of complex carbohydrates, its effect will be more pronounced in individuals consuming a diet rich in these carbohydrates.[2][4]
-
Genetic Factors: While research is ongoing, genetic variations in genes encoding for alpha-glucosidase enzymes or other proteins involved in carbohydrate metabolism may contribute to different responses to this compound treatment.[5][6]
-
Drug Dosage and Titration: The dose of this compound and the titration schedule can impact both efficacy and tolerability, leading to variability in response.[7] A forced titration to a higher dose may improve glycemic control but can also increase gastrointestinal side effects, affecting patient compliance and overall response.[8]
Q2: Our in vitro alpha-glucosidase inhibition assays with this compound are showing inconsistent IC50 values. What could be the cause?
A2: Inconsistent IC50 values in in vitro alpha-glucosidase inhibition assays are a common issue. Here are several potential causes and troubleshooting steps:
-
Assay Conditions: Minor variations in assay conditions can lead to significant differences in IC50 values.[9][10] Key parameters to standardize include:
-
This compound Solubility and Stability: Ensure that this compound is fully dissolved. While soluble in water, preparing fresh solutions is recommended to avoid degradation. Some researchers use DMSO to aid dissolution, but the final concentration of DMSO in the reaction should be kept low and consistent across all wells.[11][12]
-
Enzyme Activity: The activity of the alpha-glucosidase enzyme can vary between batches and over time. It is crucial to use an enzyme with consistent activity and to perform a positive control with a known inhibitor concentration in every experiment.
-
Plate Reader Settings: Ensure that the absorbance is read at the correct wavelength (typically 405 nm for p-nitrophenol-based assays) and that the plate reader is properly calibrated.[10]
-
Data Analysis: Use a consistent method for calculating the percentage of inhibition and for fitting the dose-response curve to determine the IC50 value.[10]
Q3: We are conducting a study on the effects of this compound on the gut microbiome and are getting conflicting results compared to published literature. What are the potential reasons?
A3: Discrepancies in gut microbiome studies with this compound can arise from several factors:
-
Study Duration: Short-term studies may not show significant changes in the gut microbiome composition. For example, one study found only minor effects after 14 days of treatment.[13][14]
-
This compound Dosage: The dose of this compound administered can influence the extent of microbiome alteration. Higher doses may be required to induce significant changes.[2][4]
-
Host Diet: As mentioned earlier, diet is a major determinant of the gut microbiome composition and its response to this compound.[2][4] A high-starch diet, for instance, can lead to more pronounced changes in the gut microbiota in the presence of this compound.[2][4]
-
Baseline Microbiome: The initial composition of the gut microbiome varies significantly between individuals and can influence how it responds to this compound intervention.
-
Sample Collection and Processing: Consistency in fecal sample collection, storage, and DNA extraction methods is critical to minimize variability.[15] It is advisable to use a standardized protocol across all samples.
-
Sequencing and Bioinformatic Analysis: The choice of 16S rRNA gene variable region for sequencing, the sequencing platform, and the bioinformatic pipeline used for data analysis can all introduce variations in the results.[15][16]
Q4: What are the known signaling pathways affected by this compound treatment?
A4: this compound primarily exerts its effect locally in the gut, but it can influence systemic signaling pathways through various mechanisms:
-
Glucagon-Like Peptide-1 (GLP-1) Signaling: By delaying carbohydrate digestion and increasing the delivery of undigested carbohydrates to the distal gut, this compound stimulates the secretion of GLP-1 from L-cells.[17][18] GLP-1, in turn, has multiple downstream effects, including enhancing insulin secretion, suppressing glucagon release, and promoting satiety.[17][18]
-
Akt/eNOS Signaling Pathway: Studies have shown that this compound can improve endothelial function and promote wound healing by activating the Akt/eNOS signaling pathway.[19] This pathway is crucial for cell survival, proliferation, and angiogenesis.
-
Inflammatory Pathways: this compound has been shown to reduce inflammation, potentially by altering the gut microbiome and through miRNA-regulated signals in the intestine that can suppress the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[20]
Troubleshooting Guides
In Vitro Alpha-Glucosidase Inhibition Assay
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Pipetting errors, inconsistent mixing, edge effects on the microplate. | Use a multichannel pipette for consistency. Ensure thorough mixing of reagents. Avoid using the outer wells of the plate or fill them with a blank solution. |
| Low or no inhibition by this compound (positive control) | Inactive this compound, incorrect concentration, inactive enzyme. | Prepare fresh this compound solutions. Verify the concentration calculation. Test the activity of the alpha-glucosidase enzyme with a fresh batch or a different known inhibitor.[11] |
| High background absorbance | Substrate auto-hydrolysis, contaminated reagents. | Run a substrate-only control (no enzyme) to check for auto-hydrolysis. Use fresh, high-purity reagents. |
| IC50 value out of expected range | Variations in assay parameters (enzyme/substrate concentration, incubation time/temp). | Strictly adhere to a validated and standardized protocol.[9][10] Optimize and validate the assay conditions for your specific laboratory setup.[9] |
Gut Microbiome Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Low DNA yield from fecal samples | Inefficient DNA extraction method, sample degradation. | Use a DNA extraction kit specifically designed for fecal samples. Ensure samples are stored at -80°C immediately after collection. |
| PCR amplification failure | PCR inhibitors in the DNA extract, incorrect primer concentration or annealing temperature. | Use a DNA purification kit that removes PCR inhibitors. Optimize PCR conditions (primer concentration, annealing temperature, and cycle number). |
| Contamination in negative controls | Contamination during sample handling, DNA extraction, or PCR setup. | Maintain a sterile work environment. Use filter tips and dedicated pipettes for PCR. Physically separate pre-PCR and post-PCR areas.[21] |
| Inconsistent taxonomic profiles between similar samples | Batch effects, variability in sequencing depth. | Randomize samples across DNA extraction and sequencing runs to minimize batch effects. Normalize sequencing data to account for differences in sequencing depth. |
Data Presentation
Table 1: Summary of Quantitative Data on this compound Efficacy from Clinical Trials
| Parameter | Study Population | This compound Dose | Duration | Change from Baseline (this compound Group) | Change from Baseline (Placebo Group) | p-value | Reference |
| HbA1c (%) | Type 2 Diabetes | Titrating to 100 mg t.i.d. | 3 years | -0.5% (in compliant patients) | - | < 0.0001 | [8] |
| Fasting Plasma Glucose (mmol/L) | Type 2 Diabetes | Titrating to 100 mg t.i.d. | 3 years | No significant difference | No significant difference | NS | [8] |
| 2-h Postprandial Glucose (mmol/L) | Type 2 Diabetes | 25, 50, 100, 200 mg t.i.d. | 24 weeks | Dose-dependent reduction | - | - | [7] |
| Mean Amplitude of Glycemic Excursions (MAGE) | Type 2 Diabetes | - | - | Significantly lower vs. placebo | - | < 0.05 | [13] |
Table 2: Impact of this compound on Gut Microbiota (Selected Studies)
| Study Population | This compound Dose | Duration | Key Findings | Reference |
| Prediabetic Patients | - | - | Increased abundance of Lactobacillus and Dialister; Decreased abundance of Butyricicoccus, Phascolarctobacterium, and Ruminococcus. | [1] |
| Metformin-treated Type 2 Diabetes | - | 14 days | Minor effects; increased relative abundances of Klebsiella spp. and Escherichia coli. | [13][14] |
| Mice on High-Starch Diet | 400 ppm | - | Expansion of Bacteroidaceae and Bifidobacteriaceae; decrease in Verrucomicrobiaceae. | [2][4] |
Experimental Protocols
Protocol 1: In Vitro Alpha-Glucosidase Inhibition Assay
This protocol is a generalized procedure based on common methodologies.[10][12]
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (positive control)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of alpha-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Prepare a stock solution of this compound in water or a suitable solvent (e.g., DMSO, ensuring final concentration is low). Prepare serial dilutions to obtain a range of concentrations.
-
Prepare a solution of sodium carbonate to stop the reaction.
-
-
Assay:
-
In a 96-well plate, add a small volume of the this compound dilutions or test compound.
-
Add the alpha-glucosidase solution to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the pNPG solution to each well.
-
Incubate the plate for a defined period (e.g., 20 minutes) at the same temperature.
-
Stop the reaction by adding the sodium carbonate solution.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Controls:
-
Positive Control: this compound at a known concentration.
-
Negative Control: Reaction mixture without the inhibitor.
-
Blank: Reaction mixture without the enzyme.
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Absorbance of Negative Control - Absorbance of Sample) / Absorbance of Negative Control ] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Gut Microbiome Analysis using 16S rRNA Sequencing
This protocol provides a general workflow for studying the impact of this compound on the gut microbiome.[15][16]
1. Sample Collection and Storage:
-
Collect fecal samples from subjects before and after the this compound treatment period.
-
Immediately freeze the samples at -80°C to preserve the microbial DNA.
2. DNA Extraction:
-
Extract total DNA from the fecal samples using a commercially available kit designed for microbial DNA extraction from stool.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer or fluorometer.
3. 16S rRNA Gene Amplification:
-
Amplify a specific variable region (e.g., V3-V4) of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.
-
Perform PCR in triplicate for each sample to minimize PCR bias.
-
Verify the PCR products by gel electrophoresis.
4. Library Preparation and Sequencing:
-
Pool the barcoded PCR products in equimolar concentrations.
-
Purify the pooled library to remove primer-dimers and other contaminants.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq).
5. Bioinformatic Analysis:
-
Quality Control: Trim low-quality reads and remove adapter sequences.
-
Denoising/OTU Clustering: Use a program like DADA2 or QIIME to denoise the sequences and generate amplicon sequence variants (ASVs) or cluster them into operational taxonomic units (OTUs).
-
Taxonomic Assignment: Assign taxonomy to the ASVs/OTUs using a reference database such as SILVA or Greengenes.
-
Statistical Analysis:
-
Analyze alpha diversity (within-sample diversity) using metrics like Shannon diversity index and observed OTUs.
-
Analyze beta diversity (between-sample diversity) using metrics like Bray-Curtis or UniFrac distances and visualize with principal coordinate analysis (PCoA).
-
Identify differentially abundant taxa between treatment groups using statistical tests like LEfSe or ANCOM.
-
Mandatory Visualizations
Caption: this compound's effect on the GLP-1 signaling pathway.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]
- 3. Unhelpful microbes inactivate diabetes drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Glucoamylase Inhibitor this compound Has a Diet-Dependent and Reversible Effect on the Murine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. European study on dose-response relationship of this compound as a first-line drug in non-insulin-dependent diabetes mellitus: efficacy and safety of low and high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized double-blind trial of this compound in type 2 diabetes shows improved glycemic control over 3 years (U.K. Prospective Diabetes Study 44) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro α-glucosidase inhibitory assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea [mdpi.com]
- 13. Two weeks of this compound treatment shows no effect on gut microbiome composition in patients with type 2 diabetes: a randomised, placebo-controlled, double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two weeks of this compound treatment shows no effect on gut microbiome composition in patients with type 2 diabetes: a randomised, placebo-controlled, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound, lente carbohydrate, and prebiotics promote metabolic health and longevity by stimulating intestinal production of GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound is again on the stage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Accelerates Wound Healing via Akt/eNOS Signaling in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Reduces Blood Glucose by Activating miR-10a-5p and miR-664 in Diabetic Rats | PLOS One [journals.plos.org]
- 21. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]
Technical Support Center: Acarbose Dosage Optimization in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Acarbose in rodent models. The aim is to help optimize dosage to achieve desired therapeutic effects while minimizing adverse reactions.
Troubleshooting Guide: Managing Adverse Effects of this compound in Rodents
The most common adverse effects associated with this compound administration in rodents are gastrointestinal in nature, resulting from its mechanism of action—the inhibition of α-glucosidases and subsequent fermentation of undigested carbohydrates in the lower bowel.
| Observed Adverse Effect | Potential Cause | Troubleshooting Steps |
| Diarrhea / Loose Stools | High initial dose of this compound; High carbohydrate content in the diet. | 1. Reduce the dose: If diarrhea is observed, consider reducing the this compound dosage to the last tolerated level. 2. Gradual Dose Escalation: Start with a low dose and gradually increase to the target dose over 1-2 weeks. This allows the rodent's gastrointestinal system to adapt. 3. Dietary Modification: While this compound is often studied in the context of specific diets, ensure the carbohydrate source is consistent. If possible, a diet with complex carbohydrates may be better tolerated than one with high levels of simple sugars. |
| Bloating / Abdominal Distension | Excessive gas production from carbohydrate fermentation. | 1. Monitor Food and Water Intake: Ensure that bloating is not preventing the animal from eating or drinking. 2. Dose Adjustment: Lowering the this compound concentration in the diet or the administered dose can reduce the amount of undigested carbohydrate reaching the colon, thus decreasing gas formation. |
| Weight Loss or Reduced Weight Gain | Reduced nutrient absorption due to rapid gut transit; Decreased food intake due to gastrointestinal discomfort. | 1. Monitor Body Weight Frequently: Track body weights at least twice weekly to identify trends. 2. Assess Food Consumption: Measure daily food intake to distinguish between reduced appetite and malabsorption. 3. Caloric Density of Diet: Ensure the diet has adequate caloric density to compensate for any reduction in carbohydrate absorption. 4. Dose Optimization: A lower dose of this compound may still provide the desired therapeutic effect with less impact on body weight. |
| Elevated Liver Enzymes (Rare) | High doses of this compound have been associated with elevated serum transaminases in some studies. | 1. Monitor Liver Function: If the experimental protocol allows, periodically monitor serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST). 2. Dose Reduction: If liver enzymes are elevated, consider reducing the this compound dose or discontinuing treatment. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodents?
A1: A common starting dose for this compound in rodent studies, when administered in the diet, is around 400 ppm (mg/kg of diet).[1] For oral gavage, starting doses can be lower and should be calculated based on the specific animal model and study objectives. It is highly recommended to perform a dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q2: How should I prepare this compound for administration in the diet?
A2: this compound can be incorporated into a purified diet. The drug should be thoroughly mixed with the powdered diet to ensure uniform distribution. If using a commercial chow, it may need to be ground before mixing. The prepared diet should be stored in a cool, dry place to maintain stability.
Q3: How can I monitor for gastrointestinal adverse effects in my rodent colony?
A3: Regular observation is key. Monitor for changes in fecal consistency (e.g., loose stools, diarrhea), soiling of the fur around the perineum, and any visible signs of abdominal distension. Stool consistency can be scored on a simple scale (e.g., 1=well-formed pellets, 2=soft pellets, 3=loose stool, 4=diarrhea). Monitoring body weight and food and water intake daily can also provide indirect measures of gastrointestinal well-being.
Q4: Can I administer this compound via oral gavage?
A4: Yes, this compound can be administered by oral gavage. It should be dissolved in a suitable vehicle, such as water or saline. Administration with the first bite of a meal or immediately before feeding is recommended to align with its mechanism of action on carbohydrate digestion.
Q5: Are there any known dietary interactions I should be aware of?
A5: The effects of this compound are highly dependent on the carbohydrate content of the diet.[2] High-sucrose or high-starch diets will lead to more pronounced gastrointestinal side effects due to the increased substrate for fermentation in the colon.[2]
Q6: How long does it take for rodents to acclimate to this compound?
A6: Anecdotal evidence from studies suggests that an acclimation period of one to two weeks with a gradual increase in dosage can help mitigate the initial gastrointestinal upset.
Quantitative Data on this compound Dosage in Rodents
The following table summarizes this compound dosages used in various rodent studies. Dosages have been converted to mg/kg of body weight per day where possible for comparison, assuming a standard food intake for mice (approximately 5g/day for a 30g mouse) and rats (approximately 20g/day for a 300g rat). These are estimates and actual intake may vary.
| Animal Model | Dosage | Administration Route | Observed Effects / Adverse Effects | Reference |
| Sprague-Dawley Rats | 40 mg/100 g food (~133 mg/kg/day) | In food | Reduced severity of metabolic and autonomic complications in diabetic rats. | [3] |
| Zucker (fafa) Rats | 20 and 40 mg/100 g diet (~67 and 133 mg/kg/day) | In food | Dose-dependent reduction in food intake initially. | [4] |
| SHR/N-corpulent Rats | 150 mg/kg diet (~7.5 mg/kg/day) | In food | Reduced final body weight in obese rats. | [5] |
| Wistar Rats | 250 and 500 mg/kg diet (~12.5 and 25 mg/kg/day) | In food | No evidence of adverse effects on large-bowel function investigated. | [6] |
| HET3 Mice | 400, 1000, 2500 ppm in diet (~60, 150, 375 mg/kg/day) | In food | Increased lifespan, particularly in males. | [1] |
| Apc+/Min Mice | Not specified in abstract | In food | Improved median survival at two different doses. | [7] |
| Ndufs4-/- Mice | 1000 ppm in chow (~150 mg/kg/day) | In food | Delayed disease progression and increased survival. | [8] |
| Streptozotocin-induced Diabetic Rats | 75 mg/100g diet (~37.5 mg/kg/day) | In food | Depressed the development of diabetes. | [2] |
Experimental Protocols
Protocol 1: this compound Administration in Rodent Diet
-
Dose Calculation: Determine the desired dose in ppm (mg of this compound per kg of diet).
-
Diet Preparation:
-
If using a custom purified diet, add the calculated amount of this compound to the diet mixture before pelleting.
-
If using standard chow, grind the chow into a powder. Weigh the powdered chow and the required amount of this compound. Mix thoroughly to ensure a homogenous mixture. The diet can then be provided as a powder or re-pelleted if equipment is available.
-
-
Acclimation: For naive animals, it is recommended to start with a lower concentration of this compound (e.g., 25-50% of the target dose) for the first week and then gradually increase to the full dose over the following week.
-
Monitoring:
-
Measure food and water intake daily.
-
Record body weight at least twice a week.
-
Observe the animals daily for any signs of gastrointestinal distress, such as diarrhea, bloating, or changes in activity levels.
-
Monitor fecal consistency.
-
Protocol 2: Assessment of Gastrointestinal Adverse Effects
-
Fecal Consistency Scoring:
-
Observe the fecal pellets in the cage daily.
-
Use a simple scoring system:
-
1: Normal, well-formed pellets.
-
2: Soft, but formed pellets.
-
3: Loose, unformed stool.
-
4: Watery diarrhea.
-
-
-
Bloating Assessment:
-
Visually inspect the abdominal area of the rodents for any signs of distension.
-
Gently palpate the abdomen to check for firmness or signs of discomfort.
-
-
Hydrogen Breath Test (Advanced):
-
In some studies, breath hydrogen levels are measured as an indicator of carbohydrate malabsorption and fermentation.[9] This requires specialized equipment.
-
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits age-related increases in the MEK1/ERK1/2 and MEK3/p38-MAPK signaling pathways.[10]
Experimental Workflow Diagram
Caption: Workflow for optimizing this compound dosage in rodents to minimize adverse effects.
References
- 1. This compound improves health and lifespan in aging HET3 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of sucrose and this compound feeding on the development of streptozotocin-induced diabetes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive effects of this compound in the diabetic rat are not altered by feeding schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a glucosidase inhibitor (this compound, BAY g 5421) on the development of obesity and food motivated behavior in Zucker (fafa) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound (BAY-g-5421) on expression of noninsulin-dependent diabetes mellitus in sucrose-fed SHR/N-corpulent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Starch digestion, large-bowel fermentation and intestinal mucosal cell proliferation in rats treated with the alpha-glucosidase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improved survival for Apc+/Min mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Effects of this compound on fecal nutrients, colonic pH, and short-chain fatty acids and rectal proliferative indices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapamycin, this compound and 17α-estradiol share common mechanisms regulating the MAPK pathways involved in intracellular signaling and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the impact of diet on Acarbose efficacy in experimental settings
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the impact of diet on Acarbose efficacy in experimental settings.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, with a focus on dietary variables.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in glycemic response to this compound between subjects. | 1. Inconsistent Diet Composition: Even minor variations in the carbohydrate source (e.g., starch vs. sucrose) can significantly alter this compound's effect. 2. Gut Microbiome Differences: The baseline gut microbiota of individual animals can influence the fermentation of undigested carbohydrates, leading to variable metabolite production and systemic effects. 3. Inconsistent Food Intake: this compound efficacy is directly related to the amount of carbohydrate consumed. | 1. Standardize Diet: Use a purified, controlled diet. Specify the exact source and percentage of carbohydrates. For example, an AIN-93M-based high-starch diet ensures consistency. 2. Acclimatize Animals: Allow for a period of acclimatization (e.g., one week) on the experimental diet before starting the this compound treatment to stabilize the gut microbiome. 3. Monitor Food Intake: Accurately measure daily food consumption for each animal to correlate this compound efficacy with carbohydrate load. |
| This compound shows minimal or no effect on postprandial glucose. | 1. Low Carbohydrate Diet: this compound's mechanism of action is dependent on the presence of complex carbohydrates. If the diet is low in starch, the drug will have a limited substrate to act upon. 2. High Simple Sugar Diet: Diets high in monosaccharides like glucose will not be affected by this compound, as it primarily inhibits the breakdown of complex carbohydrates. 3. Incorrect Dosing Time: this compound must be administered with the meal to be effective. | 1. Ensure Adequate Carbohydrate Content: The experimental diet should contain a sufficient amount of complex carbohydrates (e.g., >40% of calories from starch). 2. Limit Simple Sugars: Reduce the amount of sucrose and glucose in the diet to better isolate the effect of this compound on complex carbohydrate digestion. 3. Administer with Food: this compound should be incorporated into the diet or administered immediately before or with the first bite of the meal.[1] |
| Increased incidence of gastrointestinal side effects (e.g., diarrhea, bloating). | 1. High Sucrose Diet: this compound has a more pronounced inhibitory effect on sucrase, leading to a greater malabsorption of sucrose compared to starch, which can cause more severe gastrointestinal symptoms.[2] 2. High this compound Dose: Higher doses of this compound can lead to a larger amount of undigested carbohydrates reaching the colon, resulting in increased fermentation and gas production. | 1. Favor Starch over Sucrose: Utilize diets with starch as the primary carbohydrate source to minimize gastrointestinal distress. 2. Dose Titration: Begin with a lower dose of this compound and gradually increase to the target dose. This allows the gut microbiome to adapt to the increased carbohydrate load. |
| Inconsistent results in in vitro α-glucosidase inhibition assays. | 1. Variability in Enzyme and Substrate Concentrations: The IC50 value of this compound can be influenced by the concentrations of both the α-glucosidase enzyme and the substrate used in the assay. 2. Improper Assay Conditions: pH, temperature, and incubation time can all affect enzyme activity and inhibitor potency. | 1. Standardize Reagent Concentrations: Use consistent and validated concentrations of the enzyme and substrate (e.g., p-nitrophenyl-α-D-glucopyranoside - PNPG). 2. Optimize and Validate Assay Protocol: Follow a validated protocol specifying optimal pH (e.g., 6.8), temperature (e.g., 37°C), and incubation times.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of carbohydrate to use in the diet when studying this compound efficacy?
A1: Starch is the preferred carbohydrate source over sucrose. This compound has a strong inhibitory effect on sucrase, which can lead to almost complete malabsorption of sucrose, causing significant gastrointestinal side effects and potentially confounding the results.[2][5] Starch digestion is also inhibited, but generally with better tolerance.
Q2: How does diet composition affect the gut microbiome changes induced by this compound?
A2: The effect of this compound on the gut microbiome is highly diet-dependent. In both high-starch and high-fiber diets, this compound has been shown to increase the production of short-chain fatty acids (SCFAs), particularly butyrate.[6] However, the specific changes in bacterial populations can differ. For instance, a high-starch diet with a high dose of this compound led to an increase in Bacteroidaceae and Bifidobacteriaceae.[7][8]
Q3: Can this compound be effective in a low-carbohydrate or ketogenic diet?
A3: No, this compound is not expected to be effective in a low-carbohydrate or ketogenic diet. Its mechanism of action is to inhibit the digestion of carbohydrates. In the absence of dietary carbohydrates, this compound has no substrate to act upon and therefore will not exert its glucose-lowering effects.
Q4: What is a typical dosage of this compound used in mouse studies?
A4: Dosages in mouse studies can vary, but a common concentration is 1000 ppm (0.1%) of this compound in the diet.[9] Other studies have used doses ranging from 25 ppm to 400 ppm to investigate dose-dependent effects.[7]
Q5: How does this compound affect incretin hormones like GLP-1?
A5: By delaying carbohydrate digestion and absorption to the more distal parts of the small intestine, this compound stimulates the L-cells located there, leading to an increased release of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[1][10] This can contribute to improved glycemic control and delayed gastric emptying.
Quantitative Data on this compound Efficacy and Diet
Table 1: Effect of this compound on Postprandial Glucose Response with Different Carbohydrates
| Carbohydrate Source (50g) | This compound Dose | Reduction in Blood Glucose Area Under the Curve (AUC) | Reference |
| Sucrose | 200 mg | 89% | [5] |
| Starch | 200 mg | 80% | [5] |
| Maltose | 200 mg | 19% (Not Significant) | [5] |
| Glucose | 200 mg | No Effect | [5] |
Table 2: Dose-Dependent Effect of this compound on Glycemic Control in Type 2 Diabetes Patients (24 weeks)
| This compound Dose (t.i.d.) | Change in HbA1c (%) | 2h Postprandial AUC for Blood Glucose (mmol/l) | Reference |
| Placebo | +0.79 | 22.6 | [11] |
| 25 mg | -0.46 | 21.2 | [11] |
| 50 mg | -0.75 | 19.6 | [11] |
| 100 mg | -0.85 | 20.3 | [11] |
| 200 mg | -1.04 | 18.5 | [11] |
Table 3: Impact of this compound on Gut Microbiome Metabolites (Human Study)
| Treatment | Fecal Butyrate (mol/100 mol of total SCFAs) | Fecal Propionate (mol/100 mol of total SCFAs) | Reference |
| Placebo | 18.3 - 19.3 | 13.7 - 14.2 | [12] |
| This compound (50-200 mg t.i.d.) | 22.3 - 27.5 | 10.7 - 12.1 | [12] |
Experimental Protocols
In Vivo: Assessing this compound Efficacy in a Mouse Model of Diet-Induced Obesity
-
Animals: C57BL/6 mice, 6-8 weeks old.
-
Diet:
-
Control Group: Standard chow or a purified control diet (e.g., AIN-93M).
-
High-Fat Diet (HFD) Group: A diet with 45-60% of calories from fat.
-
HFD + this compound Group: HFD with this compound incorporated at a concentration of 1000 ppm.
-
-
Acclimatization: House mice in a controlled environment and provide the respective diets for one week to allow for acclimatization.
-
Treatment Period: Continue the dietary regimens for 12-16 weeks.
-
Outcome Measures:
-
Body Weight and Food Intake: Monitor weekly.
-
Glucose Tolerance Test (GTT): At the end of the treatment period, fast mice overnight and administer an oral gavage of glucose (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Inject insulin intraperitoneally (0.75 U/kg) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
Fecal Sample Collection: Collect fecal pellets to analyze the gut microbiome composition (16S rRNA sequencing) and SCFA concentrations (gas chromatography).
-
-
Data Analysis: Compare the changes in body weight, glucose tolerance, insulin sensitivity, and gut microbiome profiles between the different diet groups.
In Vitro: α-Glucosidase Inhibition Assay
-
Reagents:
-
α-glucosidase enzyme (from Saccharomyces cerevisiae or rat intestine)
-
p-Nitrophenyl-α-D-glucopyranoside (PNPG) as the substrate
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
This compound (as a positive control)
-
Sodium carbonate (Na2CO3) to stop the reaction
-
-
Preparation:
-
Prepare a solution of α-glucosidase (e.g., 1 U/ml) in phosphate buffer.
-
Prepare a solution of PNPG (e.g., 1 mM) in phosphate buffer.
-
Prepare serial dilutions of this compound and the test compounds.
-
-
Assay Procedure (in a 96-well plate):
-
Add 50 µl of phosphate buffer, 10 µl of α-glucosidase solution, and 20 µl of the test compound/Acarbose solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µl of the PNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µl of 0.1 M Na2CO3.
-
-
Measurement:
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
References
- 1. This compound: safe and effective for lowering postprandial hyperglycaemia and improving cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical evaluation of the role of this compound in the treatment of diabetes: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scope and specificity of this compound in slowing carbohydrate absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Glucoamylase Inhibitor this compound Has a Diet-Dependent and Reversible Effect on the Murine Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]
- 9. This compound ameliorates Western diet-induced metabolic and cognitive impairments in the 3xTg mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of gastric emptying by this compound is correlated with GLP-1 response and accompanied by CCK release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. European study on dose-response relationship of this compound as a first-line drug in non-insulin-dependent diabetes mellitus: efficacy and safety of low and high doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound enhances human colonic butyrate production - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Acarbose Administration in Renal Impairment: A Technical Resource
For researchers, scientists, and drug development professionals, understanding the nuances of drug administration in specific patient populations is paramount. This technical support center provides a comprehensive guide to adjusting Acarbose protocols for subjects with renal impairment, offering troubleshooting advice and frequently asked questions to ensure experimental integrity and subject safety.
Frequently Asked Questions (FAQs)
Q1: What is the primary concern with using this compound in subjects with renal impairment?
The main concern is the accumulation of this compound and its metabolites. While this compound has minimal systemic absorption (less than 2%), its metabolites are excreted by the kidneys.[1][2] In individuals with impaired renal function, this clearance is reduced, leading to a significant increase in plasma concentrations of the drug and its metabolites.[1][2][3]
Q2: Are there specific cutoff values for renal function that guide this compound administration?
Yes, this compound is not recommended for patients with severe renal dysfunction.[4] This is generally defined as a serum creatinine level greater than 2.0 mg/dL or a creatinine clearance (CrCl) or estimated glomerular filtration rate (eGFR) of less than 25 mL/minute/1.73 m².[1][4][5]
Q3: What are the potential consequences of this compound accumulation in subjects with severe renal impairment?
Long-term clinical trials in diabetic patients with significant renal dysfunction have not been conducted.[1][2][6] Therefore, the full safety profile in this population is unknown. However, the increased systemic exposure could lead to unforeseen adverse effects.[3][7] One area of concern is potential hepatotoxicity, as increased levels of transaminases have been observed in some patients treated with this compound.[3][7]
Q4: Can this compound be used in subjects with mild to moderate renal impairment?
For subjects with a serum creatinine ≤2 mg/dL or a CrCl ≥25 mL/minute/1.73 m², the manufacturer's labeling does not provide specific dosage adjustments.[5] However, it is crucial to monitor renal function regularly in these subjects.[2]
Q5: How should I monitor subjects with renal impairment who are receiving this compound in a clinical trial setting?
Close monitoring is essential. This should include:
-
Renal Function: Regular monitoring of serum creatinine and eGFR is critical.[2]
-
Liver Function: Serum transaminase levels should be checked every 3 months during the first year of treatment and periodically thereafter.[4][8]
-
Glycemic Control: Monitor postprandial glucose and HbA1c levels to assess efficacy.[5]
-
Gastrointestinal Side Effects: Be aware of common side effects like flatulence and diarrhea, which may be more pronounced.[4][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high plasma levels of this compound or its metabolites. | Undiagnosed or worsening renal impairment. | Immediately assess the subject's renal function (serum creatinine and eGFR). Consider dose reduction or discontinuation of this compound. |
| Elevated serum transaminase levels. | Potential this compound-induced liver injury, exacerbated by drug accumulation. | Discontinue this compound and investigate other potential causes of liver injury. Monitor liver function tests closely until they return to baseline. |
| Severe gastrointestinal side effects (e.g., diarrhea, flatulence). | High dosage or individual intolerance, potentially worsened by altered drug pharmacokinetics in renal impairment. | Consider reducing the this compound dose. Ensure the subject is taking the medication with the first bite of each main meal.[5][10] |
Quantitative Data Summary
The following table summarizes the pharmacokinetic changes of this compound in subjects with severe renal impairment.
| Pharmacokinetic Parameter | Change in Subjects with CrCl < 25 mL/min/1.73 m² | Reference |
| Peak Plasma Concentration (Cmax) | Approximately 5 times higher than in subjects with normal renal function. | [3][6] |
| Area Under the Curve (AUC) | Approximately 6 times larger than in subjects with normal renal function. | [3][5][6] |
Experimental Protocols
Protocol 1: Monitoring Renal Function
-
Objective: To assess changes in renal function throughout the experimental period.
-
Methodology:
-
Collect blood samples at baseline and at regular intervals (e.g., monthly).
-
Analyze serum for creatinine concentration using a validated assay.
-
Calculate the estimated Glomerular Filtration Rate (eGFR) using a recognized formula such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.
-
-
Data Analysis: Compare serial measurements of serum creatinine and eGFR to baseline values to detect any significant decline in renal function.
Protocol 2: Monitoring Liver Function
-
Objective: To detect any potential signs of hepatotoxicity.
-
Methodology:
-
Collect blood samples at baseline, every 3 months for the first year, and periodically thereafter.
-
Analyze serum for alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
-
Data Analysis: Compare ALT and AST levels to baseline and established normal ranges. A significant elevation may indicate liver injury and warrants further investigation.
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. droracle.ai [droracle.ai]
- 5. UpToDate 2018 [doctorabad.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. droracle.ai [droracle.ai]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: The Influence of Gut Microbiota on Acarbose Degradation and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of gut bacteria on the degradation and efficacy of Acarbose.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which gut bacteria degrade this compound?
A1: Gut bacteria primarily degrade this compound through two main enzymatic mechanisms: phosphorylation and hydrolysis. Certain bacteria possess microbiome-derived this compound kinases (Maks) that phosphorylate this compound, rendering it inactive[1][2][3][4]. Additionally, some gut microbes, such as Klebsiella grimontii, produce this compound-preferred glucosidases (Apg) that hydrolyze this compound into smaller, inactive molecules[5][6][7][8].
Q2: Which bacterial species are known to be involved in this compound degradation?
A2: Several bacterial species have been identified as key players in this compound degradation. Klebsiella grimontii has been shown to be a major this compound-degrading bacterium through the production of Apg[5][6][7]. Other bacteria, found in both the oral and gut microbiome, encode for Maks that inactivate this compound[1][3][9]. Furthermore, the response to this compound can differ even within a genus; for instance, Bacteroides thetaiotaomicron growth is significantly impaired by this compound, while Bacteroides ovatus is more resistant[10][11].
Q3: How does the gut microbiota influence the clinical efficacy of this compound?
A3: The composition of an individual's gut microbiota can significantly impact the clinical efficacy of this compound. Patients with a higher abundance of this compound-degrading bacteria, such as those carrying genes for Maks or Apg, may exhibit a diminished therapeutic response to the drug[1][4][5]. This is because the degradation of this compound in the gut reduces its ability to inhibit human α-glucosidases, leading to a smaller effect on post-prandial blood glucose levels[5][6].
Q4: What is the effect of this compound administration on the composition of the gut microbiota?
A4: this compound administration can lead to significant shifts in the gut microbiota composition. It generally results in an increase in the abundance of beneficial bacteria like Lactobacillus and Bifidobacterium[11][12]. This compound treatment can also lead to an increased production of short-chain fatty acids (SCFAs), particularly butyrate, which has beneficial effects on host metabolism[12][13]. However, the specific changes can be dependent on diet[2][14].
Q5: Are there any known microbial metabolites that can affect this compound efficacy?
A5: While the direct impact of microbial metabolites on this compound efficacy is an area of ongoing research, the alteration of the gut microbial environment by this compound does lead to changes in metabolite profiles. The increased production of SCFAs like butyrate, for instance, is a key outcome of this compound treatment and contributes to its overall metabolic benefits[12][13]. The primary interaction currently understood is the direct enzymatic degradation of this compound by bacterial enzymes, which is a form of microbial metabolism directly impacting the drug's availability.
Troubleshooting Guides
Issue 1: High variability in this compound efficacy observed in in-vivo animal studies.
-
Possible Cause 1: Differences in the baseline gut microbiota of the animals. The composition of the gut microbiota can significantly influence this compound degradation and efficacy.
-
Troubleshooting Tip: Characterize the gut microbiota of the animals at baseline using 16S rRNA gene sequencing or metagenomic sequencing to identify potential differences in the abundance of this compound-degrading bacteria[11][15]. Consider using gnotobiotic mice with a defined microbiota to reduce variability[16][17][18].
-
-
Possible Cause 2: Diet composition. The diet of the animals can influence both the composition of the gut microbiota and the availability of substrates for this compound to act upon.
-
Possible Cause 3: Inconsistent drug administration. The timing and dosage of this compound administration are critical for its efficacy.
-
Troubleshooting Tip: Administer this compound immediately before meals to ensure it is present in the small intestine to inhibit the digestion of carbohydrates. Ensure accurate and consistent dosing for all animals[5].
-
Issue 2: Inconsistent results in in-vitro this compound degradation assays.
-
Possible Cause 1: Suboptimal anaerobic conditions. Many gut bacteria are strict anaerobes, and exposure to oxygen can inhibit their growth and metabolic activity.
-
Troubleshooting Tip: Ensure all incubations are performed in a strictly anaerobic environment using an anaerobic chamber or jars with gas packs. Use pre-reduced media and reagents.
-
-
Possible Cause 2: Inappropriate growth medium. The composition of the growth medium can affect the expression of enzymes involved in this compound degradation.
-
Troubleshooting Tip: Use a rich medium that supports the growth of a wide range of gut bacteria, such as Gifu Anaerobic Medium (GAM). For specific bacterial isolates, optimize the medium to induce the expression of degradative enzymes.
-
-
Possible Cause 3: Inaccurate quantification of this compound. The method used to measure this compound concentrations may lack the necessary sensitivity or specificity.
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound-Degrading Enzymes
| Enzyme | Source Organism | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Apg | Klebsiella grimontii TD1 | This compound | - | 5.360 ± 0.320 | 2.197 x 106 | [6][8] |
| Apg | Klebsiella grimontii TD1 | Acarviosine-glucose (M1) | - | 4.895 ± 0.512 | - | [8] |
| AcbE A304H variant | Actinoplanes sp. SE50/110 | Starch | - | - | - | [24] |
Table 2: Impact of this compound on Gut Microbiota and Clinical Parameters in Human Studies
| Study Population | This compound Dosage | Duration | Key Changes in Gut Microbiota | Impact on Clinical Parameters | Reference |
| Prediabetic Chinese patients | 150 mg/day | 4 weeks | Increased Lactobacillus, Dialister; Decreased Butyricicoccus, Phascolarctobacterium, Ruminococcus | Decreased 2-hour postprandial insulin and triglycerides | [12][15] |
| Type 2 Diabetes patients on metformin | - | 14 days | Minor increases in Klebsiella spp. and Escherichia coli | No significant effect on overall gut microbiome composition | [1][11][25] |
| Type 2 Diabetes patients | 300 mg/day | 24 weeks | Not specified | Significant decrease in HbA1c and postprandial blood glucose | [26] |
Experimental Protocols
Protocol 1: In Vitro this compound Degradation by a Pure Bacterial Culture
-
Bacterial Culture: In an anaerobic chamber, inoculate a single colony of the test bacterium (e.g., Klebsiella grimontii TD1) into 5 mL of Gifu Anaerobic Medium (GAM) broth. Incubate at 37°C for 24-48 hours.
-
Degradation Assay:
-
Prepare a reaction mixture containing GAM broth supplemented with a known concentration of this compound (e.g., 1 mg/mL).
-
Inoculate the reaction mixture with the bacterial culture to a final OD600 of 0.1.
-
Incubate the culture anaerobically at 37°C.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), collect 1 mL aliquots of the culture.
-
-
Sample Preparation:
-
Centrifuge the aliquots at 10,000 x g for 10 minutes to pellet the bacteria.
-
Filter-sterilize the supernatant through a 0.22 µm filter.
-
-
Quantification of this compound:
Protocol 2: Evaluation of this compound Efficacy in a Diabetic Mouse Model
-
Animal Model:
-
Experimental Groups:
-
Group 1: Diabetic mice + vehicle (e.g., PBS)
-
Group 2: Diabetic mice + this compound (e.g., 10 mg/kg body weight)
-
Group 3: Diabetic mice + this compound-degrading bacteria (e.g., K. grimontii TD1) + this compound
-
-
Treatment:
-
Administer the this compound-degrading bacteria by oral gavage for a specified period (e.g., 2 weeks) to establish colonization[6].
-
Administer this compound or vehicle by oral gavage immediately before a starch challenge.
-
-
Oral Starch Tolerance Test (OSTT):
-
Fast the mice overnight.
-
Administer a starch solution (e.g., 1 g/kg) by oral gavage.
-
Measure blood glucose levels from tail vein blood at 0, 30, 60, 90, and 120 minutes post-starch administration[5].
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for the blood glucose response.
-
Compare the AUC between the different experimental groups to assess the impact of the bacteria on this compound efficacy.
-
Visualizations
Caption: this compound degradation pathways by gut bacteria.
Caption: Experimental workflow for studying this compound-microbiota interactions.
Caption: Mechanism of this compound action and impact of bacterial degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. newatlas.com [newatlas.com]
- 4. Unhelpful microbes inactivate diabetes drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ameliorates spontaneous type-2 diabetes in db/db mice by inhibiting PDX-1 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inactivation of the antidiabetic drug this compound by human intestinal microbial-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular insights of this compound metabolization catalyzed by this compound-preferred glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral & Gut Microbes Can Inactivate an Antidiabetic Drug | BNL Newsroom [bnl.gov]
- 10. This compound impairs gut Bacteroides growth by targeting intracellular glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - Modulation of glycemia, microbiota, and metabolic health | Longevity Protocols [longevity-protocols.com]
- 12. Gut microbiota interactions with anti-diabetic medications and pathogenesis of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drc.bmj.com [drc.bmj.com]
- 14. Diabetes Drug Impacts Gut Microbiome | ASM.org [asm.org]
- 15. Effects of this compound on the Gut Microbiota of Prediabetic Patients: A Randomized, Double-blind, Controlled Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A guide to germ-free and gnotobiotic mouse technology to study health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clearh2o.com [clearh2o.com]
- 18. What we need to know about the germ-free animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN105572267A - Method for detecting this compound through high performance liquid chromatography - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. CN104597171A - High performance liquid chromatography analysis method of this compound and its preparation - Google Patents [patents.google.com]
- 22. This compound glycosylation by AcbE for the production of acarstatins with enhanced α-amylase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. This compound May Function as a Competitive Exclusion Agent for the Producing Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Two weeks of this compound treatment shows no effect on gut microbiome composition in patients with type 2 diabetes: a randomised, placebo-controlled, double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison of this compound and voglibose in diabetes patients who are inadequately controlled with basal insulin treatment: randomized, parallel, open-label, active-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Acarbose vs. Metformin: A Comparative Analysis of Glycemic Control in Type 2 Diabetes
A Head-to-Head Examination of Two Cornerstone Therapies for Type 2 Diabetes Mellitus, Supported by Experimental Evidence.
In the management of type 2 diabetes mellitus (T2DM), both acarbose and metformin stand as established oral hypoglycemic agents. While metformin is widely recognized as a first-line therapy, this compound holds a significant place in glycemic control, particularly in populations with high carbohydrate intake. This guide provides a detailed comparison of their efficacy, mechanisms of action, and experimental protocols from key clinical studies, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Comparison of Glycemic Control
The following tables summarize the quantitative data from comparative studies on the effects of this compound and metformin on key glycemic control parameters.
Table 1: Comparison of Mean Change in HbA1c from Baseline
| Study/Analysis | This compound Group (Mean Change %) | Metformin Group (Mean Change %) | Notes |
| Meta-analysis (Direct Comparison)[1] | - | - | Metformin reduced HbA1c by 0.06% more than this compound, but the difference was not statistically significant.[1] |
| Meta-analysis (Indirect Comparison vs. Placebo)[1] | - | - | Metformin achieved a significantly greater HbA1c reduction of 0.38% compared to this compound.[1] |
| Randomized Controlled Trial (add-on to sulfonylureas)[2] | -2.3 | -2.5 | No significant difference between this compound and metformin.[2] |
| Open-label, Non-inferiority Trial (Monotherapy, 24 weeks)[3][4] | -1.17 | -1.19 | This compound was non-inferior to metformin in HbA1c reduction.[3][4] |
| Open-label, Non-inferiority Trial (Monotherapy, 48 weeks)[3][4] | -1.11 | -1.12 | This compound demonstrated similar efficacy to metformin.[3][4] |
Table 2: Comparison of Effects on Fasting and Postprandial Plasma Glucose
| Study | Parameter | This compound Group | Metformin Group | Key Findings |
| Randomized Study (Newly Diagnosed T2DM)[5] | Fasting Blood Sugar (FBS) Reduction | Less significant reduction | Significantly greater reduction | Metformin is more effective at lowering fasting blood sugar.[5] |
| Randomized Study (Newly Diagnosed T2DM)[5] | Postprandial Sugar (PPS) Improvement | Greater improvement | Less significant improvement | This compound shows a greater impact on postprandial glucose.[5] |
| MARCH2 Trial (Overweight Patients, 48 weeks) | Fasting Blood Glucose (FBG) Reduction | -1.37 mmol/L | -1.73 mmol/L | Metformin showed a greater decline in FBG. |
| MARCH2 Trial (Overweight Patients, 48 weeks) | 2h Post-challenge Blood Glucose (PBG) Reduction | -3.34 mmol/L | -2.35 mmol/L | This compound led to a greater decrease in post-challenge blood glucose. |
Mechanisms of Action: Signaling Pathways
The distinct mechanisms of action of this compound and metformin underlie their different profiles in glycemic control.
Caption: this compound competitively inhibits α-glucosidase enzymes in the small intestine, delaying carbohydrate digestion and reducing postprandial glucose spikes.[6][7][8][9][10]
Caption: Metformin's primary mechanism involves the inhibition of mitochondrial complex I, leading to AMPK activation, which in turn reduces hepatic glucose production and increases peripheral glucose uptake.[11][12][13][14][15]
Experimental Protocols
The following outlines the general methodologies employed in the comparative clinical trials of this compound and metformin.
Study Design: Most comparative studies are designed as randomized, controlled trials.[6][11][16] They can be open-label, where both researchers and participants know the treatment being administered, or double-blind, where this information is concealed to prevent bias.[11][16] The duration of these studies typically ranges from 12 weeks to 48 weeks.[3][6][11]
Participant Population: Studies generally enroll adult patients with a diagnosis of type 2 diabetes.[6][16][17] Key inclusion criteria often include an HbA1c level within a specified range (e.g., 7.0% to 10.0%) and a certain body mass index (BMI), particularly for studies focusing on overweight or obese patients.[17] Participants are often either newly diagnosed and drug-naïve or have been on a stable dose of other antidiabetic medications which may be washed out before the trial begins.[6][17]
Intervention: Participants are randomly assigned to receive either this compound or metformin. Dosages are often titrated to a target effective dose. For instance, this compound may be administered at 100 mg three times daily, while metformin could be given at a dose of 1.5 g per day.[17]
Measurement of Glycemic Parameters:
-
Hemoglobin A1c (HbA1c): Blood samples are collected at baseline and at specified follow-up intervals (e.g., 12, 24, and 48 weeks). HbA1c levels are typically measured using high-performance liquid chromatography (HPLC) or immunoturbidimetric methods, which are standardized and provide a measure of average blood glucose over the preceding 2-3 months.[15]
-
Fasting Plasma Glucose (FPG): Participants are required to fast for at least 8 hours (overnight) before blood sample collection.[3] Plasma glucose concentrations are then determined using a glucose oxidase or hexokinase enzymatic assay.
-
Postprandial Plasma Glucose (PPG): Blood samples are taken at specific time points after a standardized meal or an oral glucose tolerance test (OGTT), commonly at 1 or 2 hours post-meal.[8][13] The OGTT involves consuming a drink containing a specific amount of glucose (usually 75g) after a fasting blood sample is taken, with subsequent blood draws to measure the glucose response.
Caption: A generalized workflow for a comparative clinical trial of this compound and Metformin.
Conclusion
References
- 1. Comparison of adjunctive therapy with metformin and this compound in patients with Type-1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of HbA1c in multicentre diabetes trials - should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diabetes Diagnosis & Tests | ADA [diabetes.org]
- 4. Accurate Measurement of Postprandial Glucose Turnover: Why Is It Difficult and How Can It Be Done (Relatively) Simply? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msjonline.org [msjonline.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. Frontiers | Employing fasting plasma glucose to safely limit the use of oral glucose tolerance tests in pregnancy: a pooled analysis of four Norwegian studies [frontiersin.org]
- 9. Comparison of this compound and metformin in patients with Type 2 diabetes mellitus insufficiently controlled with diet and sulphonylureas: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Metformin, this compound and Their Combination on the Serum Visfatin Level in Nicotinamide/Streptozocin-Induced Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. agdbio.com [agdbio.com]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. mednexus.org [mednexus.org]
- 15. Hemoglobin A1C - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. diabetes.co.uk [diabetes.co.uk]
- 17. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Acarbose and Voglibose in Managing Postprandial Glucose
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two widely used alpha-glucosidase inhibitors, Acarbose and Voglibose, in the management of postprandial hyperglycemia. The information presented is collated from various clinical studies to aid in research and development efforts in the field of diabetology.
Executive Summary
This compound and Voglibose are both effective in reducing postprandial glucose excursions in patients with type 2 diabetes.[1][2] Clinical evidence suggests that while both drugs demonstrate comparable efficacy in improving glycemic control, there are nuances in their performance and side-effect profiles. Some studies indicate a slightly superior effect of this compound on postprandial glucose reduction, particularly after dinner, while others suggest Voglibose may be associated with a lower incidence of gastrointestinal side effects, especially in the initial phase of treatment.[1][3][4]
Mechanism of Action
This compound and Voglibose are competitive inhibitors of α-glucosidase enzymes located in the brush border of the small intestine.[5] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound and Voglibose delay carbohydrate digestion and absorption, thereby reducing the sharp increase in blood glucose levels after a meal.[5]
Mechanism of Alpha-Glucosidase Inhibitors
Comparative Efficacy Data
The following table summarizes key quantitative data from comparative studies of this compound and Voglibose.
| Parameter | This compound | Voglibose | Study Details and Remarks |
| Reduction in HbA1c (%) | ~0.7% decrease from baseline (8.43% to 7.71%) | ~0.7% decrease from baseline (8.38% to 7.68%) | 24-week study in patients inadequately controlled with basal insulin. No significant difference between the two groups.[3][6] |
| Significant decrease from baseline (6.98% to 6.59%) | Significant decrease from baseline (7.07% to 6.79%) | 8-week crossover study in patients not well controlled with diet therapy.[4][7] | |
| Reduction in Fasting Plasma Glucose (mg/dL) | 16.27 ± 59.63 decrease from baseline | 10.44 ± 42.30 decrease from baseline | 24-week study. No statistically significant difference between the groups.[6] |
| No significant reduction from baseline | No significant reduction from baseline | 8-week crossover study.[4][7] | |
| Reduction in 1-hour Postprandial Glucose (mg/dL) | Significant decrease from 228.3 to 186.6 | Significant decrease from 224.9 to 206.1 | 8-week crossover study. This compound showed a greater reduction.[4][7] |
| Reduction in 1-hour Post-dinner Glucose (mg/dL) | Decrease from 233.54 to 176.80 | Decrease from 224.18 to 193.01 | 24-week study. This compound showed a significantly greater decrease compared to Voglibose.[3][6] |
| Gastrointestinal Side Effects (Incidence) | Higher incidence reported (e.g., 90% flatulence) | Lower incidence reported (e.g., 56.7% flatulence) | 8-week crossover study. Adverse events were more common in the this compound group.[4][7] |
| 16.7% of subjects reported drug-related adverse events | 9.8% of subjects reported drug-related adverse events | 24-week study.[6] |
Experimental Protocols
Below are generalized methodologies from the cited clinical trials. Specific details may vary between studies.
Study Design: Randomized, Controlled Trial
A common design for comparing this compound and Voglibose is a randomized, parallel-group, open-label, or double-blind, active-controlled study.[1][3]
-
Participants: Patients with type 2 diabetes mellitus with inadequate glycemic control on diet, exercise, or other oral hypoglycemic agents.
-
Randomization: Patients are randomly assigned to receive either this compound or Voglibose.
-
Treatment Duration: Typically ranges from 8 to 24 weeks.[1][3]
-
Dosage:
Typical Clinical Trial Workflow
Efficacy Assessments
-
Glycated Hemoglobin (HbA1c): Measured at baseline and at the end of the study to assess long-term glycemic control.
-
Fasting Plasma Glucose (FPG): Measured at baseline and at specified intervals during the study after an overnight fast.
-
Postprandial Plasma Glucose (PPG):
-
Standard Meal Test: In some studies, patients are given a standard meal, and blood glucose is measured at 1 and 2 hours post-meal.
-
Self-Monitoring of Blood Glucose (SMBG): Patients may be instructed to measure their blood glucose levels at specific times before and after meals throughout the day.[3][6]
-
Safety Assessments
-
Adverse Events: All adverse events are recorded throughout the study, with a particular focus on gastrointestinal side effects such as flatulence, abdominal distention, and diarrhea.
-
Laboratory Tests: Standard hematology and clinical chemistry panels are monitored for any drug-related abnormalities.
Conclusion
Both this compound and Voglibose are valuable therapeutic options for the management of postprandial hyperglycemia in type 2 diabetes. The choice between the two may be guided by individual patient characteristics, including their specific postprandial glucose patterns and tolerance to gastrointestinal side effects. While some evidence points to a potentially greater glucose-lowering effect with this compound, particularly after the evening meal, Voglibose may offer a better tolerability profile in the initial stages of therapy. Further large-scale, long-term comparative studies are warranted to delineate more definitive differences in their cardiovascular outcomes and long-term safety.
References
- 1. Comparative Study about the Effects of this compound and Voglibose in Type 2 Diabetic Patients. [e-dmj.org]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Comparison of this compound and Voglibose in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment: Randomized, Parallel, Open-Label, Active-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of voglibose in comparison with this compound in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Head-to-head comparison of Acarbose and Miglitol in a research setting
For researchers, scientists, and drug development professionals, understanding the nuanced differences between alpha-glucosidase inhibitors is critical for advancing diabetes research and developing novel therapeutics. This guide provides a detailed, data-driven comparison of Acarbose and Miglitol, focusing on their efficacy, mechanism of action, and experimental evaluation.
Executive Summary
This compound and Miglitol are both alpha-glucosidase inhibitors (AGIs) used in the management of type 2 diabetes mellitus.[1] They function by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial glucose excursions.[2] While their primary mechanism is similar, key differences in their pharmacokinetic profiles and effects on incretin hormones lead to distinct clinical and physiological outcomes. This guide synthesizes findings from head-to-head clinical trials and mechanistic studies to provide a comprehensive comparison.
Quantitative Efficacy and Safety: A Tabular Comparison
Clinical studies have directly compared the efficacy and safety of this compound and Miglitol. The following tables summarize key quantitative data from a prospective, randomized, open-label comparative study where both drugs were used as add-on therapy in patients with type 2 diabetes.[3][4]
Table 1: Comparative Efficacy of this compound and Miglitol [3][5]
| Parameter | This compound (50mg thrice daily) | Miglitol (25mg thrice daily) | p-value |
| Mean Reduction in Postprandial Blood Sugar (PPBS) | 30.61 ± 5.86% | 34.12 ± 4.89% | 0.01293 |
| Mean Reduction in HbA1c | 0.47 ± 0.09 g% | 0.58 ± 0.05 g% | 0.0000008 |
Table 2: Comparative Safety and Tolerability [3]
| Adverse Effect | This compound | Miglitol |
| Gastrointestinal | ||
| Flatulence | Commonly reported | Less frequent than this compound |
| Diarrhea | Commonly reported | Main adverse effect, often subsides with continued therapy |
| Abdominal Bloating | More frequent than Miglitol[6] | Less frequent than this compound[6] |
| Systemic | ||
| Hypoglycemia | Not reported as monotherapy[7] | Not reported as monotherapy[8] |
| Weight Change | Reported weight loss of 2-5kg over 18 months | Reported weight loss of 2-5kg over 18 months |
| Liver Function | Slight increase in LFTs observed after 6 months | Blood urea, creatinine, AST, and ALT levels remained within limits |
Mechanism of Action: Beyond Alpha-Glucosidase Inhibition
Both this compound and Miglitol competitively and reversibly inhibit alpha-glucosidase enzymes in the brush border of the small intestine, such as sucrase, maltase, and glucoamylase.[1][2] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides.[2]
However, their distinct chemical structures and pharmacokinetic properties lead to differential systemic effects. This compound, a pseudo-tetrasaccharide, is minimally absorbed systemically.[9] In contrast, Miglitol, a deoxynojirimycin derivative, is almost completely absorbed from the upper small intestine.[10] This difference in absorption is thought to contribute to their varied effects on gut hormone secretion.
Recent research has highlighted the differential impact of these drugs on incretin hormones, which play a crucial role in glucose homeostasis. Miglitol has been shown to significantly increase the secretion of glucagon-like peptide-1 (GLP-1) and decrease the secretion of glucose-dependent insulinotropic polypeptide (GIP).[3][11] this compound has a less pronounced effect on these hormones.[3][9] The enhanced GLP-1 release with Miglitol may contribute to its effects on glycemic control and potentially offers additional metabolic benefits.[10]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
For researchers aiming to replicate or build upon existing studies, the following outlines the typical methodologies employed in the comparative evaluation of this compound and Miglitol.
Head-to-Head Clinical Trial Protocol
A prospective, randomized, open-label, parallel-group comparative study is a common design.
-
Participant Selection: Patients with type 2 diabetes mellitus, often already on stable doses of other oral antidiabetic agents (e.g., metformin, sulfonylureas), with inadequate glycemic control (e.g., PPBS >180mg/dL and HbA1c >7%).
-
Randomization: Participants are randomly assigned to receive either this compound or Miglitol.
-
Dosage and Administration:
-
Data Collection:
-
Baseline: Fasting blood sugar (FBS), postprandial blood sugar (PPBS), and HbA1c are measured.
-
Follow-up: These parameters are measured at regular intervals (e.g., every 4-12 weeks) throughout the study period (e.g., 12 weeks to 18 months).
-
-
Efficacy Endpoints:
-
Primary: Change in HbA1c from baseline.
-
Secondary: Change in FBS and PPBS from baseline.
-
-
Safety and Tolerability Assessment: Monitoring and recording of all adverse events, particularly gastrointestinal side effects, through patient diaries and regular check-ups. Liver function tests may also be performed.
In Vitro Alpha-Glucosidase Inhibition Assay
This assay is fundamental for determining the inhibitory potential of compounds on alpha-glucosidase activity.
-
Materials:
-
Alpha-glucosidase enzyme (from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds (this compound and Miglitol) and a positive control
-
Sodium carbonate to stop the reaction
-
96-well microplate and a microplate reader
-
-
Procedure:
-
Prepare solutions of the enzyme, substrate, and test compounds in the phosphate buffer.
-
In a 96-well plate, add the test compound solution to the wells.
-
Add the alpha-glucosidase solution to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the pNPG substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is then determined.
Measurement of Glycemic Parameters
-
Postprandial Blood Sugar (PPBS): Blood samples are typically collected 2 hours after the start of a standardized meal.[2]
-
Glycated Hemoglobin (HbA1c): This is measured from a whole blood sample and reflects the average blood glucose over the preceding 2-3 months.[13] High-performance liquid chromatography (HPLC) is a common and reliable method for HbA1c measurement.[14]
Conclusion
Both this compound and Miglitol are effective alpha-glucosidase inhibitors that improve glycemic control in patients with type 2 diabetes. Head-to-head comparisons suggest that Miglitol may offer slightly better efficacy in reducing PPBS and HbA1c.[3][5] Furthermore, the distinct effect of Miglitol on increasing GLP-1 secretion presents an interesting avenue for further research, potentially indicating broader metabolic benefits beyond its primary mechanism of action. The choice between these agents in a research or clinical setting may be guided by these differences in efficacy, side-effect profiles, and their impact on incretin signaling. Future research should continue to explore the long-term implications of these differential effects.
References
- 1. In vitro α-glucosidase inhibitory assay [protocols.io]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ijcrr.com [ijcrr.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of three α‐glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Miglitol, this compound, and Sitagliptin on Plasma Insulin and Gut Peptides in Type 2 Diabetes Mellitus: A Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
- 13. journalijar.com [journalijar.com]
- 14. Correlation of fasting and postprandial plasma glucose with HbA1c in assessing glycemic control; systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the long-term cardiovascular benefits of Acarbose in clinical data
For Researchers, Scientists, and Drug Development Professionals
The long-term cardiovascular benefits of acarbose, an alpha-glucosidase inhibitor, have been a subject of extensive clinical investigation. This guide provides a comprehensive comparison of this compound's performance against placebo and other standard-of-care alternatives in managing cardiovascular risk, supported by data from pivotal clinical trials and meta-analyses.
Quantitative Comparison of Cardiovascular Outcomes
The following tables summarize the key cardiovascular outcomes from major clinical studies evaluating this compound.
Table 1: this compound vs. Placebo in Patients with Impaired Glucose Tolerance (STOP-NIDDM Trial)
| Outcome | This compound Group | Placebo Group | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| Any Cardiovascular Event | 15/714 | 32/715 | 0.51 | 0.28 - 0.95 | 0.03 |
| Myocardial Infarction | 1/714 | 12/715 | 0.09 | 0.01 - 0.72 | 0.02 |
| New Cases of Hypertension | N/A | N/A | 0.66 | 0.49 - 0.89 | 0.0059 |
Data from the Study to Prevent Non-Insulin-Dependent Diabetes Mellitus (STOP-NIDDM) Trial.
Table 2: this compound vs. Placebo in Patients with Coronary Heart Disease and Impaired Glucose Tolerance (ACE Trial)
| Outcome | This compound Group (n=3272) | Placebo Group (n=3250) | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| 5-point MACE * | 470 (14.4%) | 479 (14.7%) | 0.98 | 0.86 - 1.11 | 0.73 |
| Cardiovascular Death | 157 (4.8%) | 170 (5.2%) | 0.92 | 0.74 - 1.13 | 0.42 |
| Non-fatal Myocardial Infarction | 133 (4.1%) | 131 (4.0%) | 1.01 | 0.79 - 1.29 | 0.92 |
| Non-fatal Stroke | 105 (3.2%) | 100 (3.1%) | 1.05 | 0.80 - 1.38 | 0.74 |
MACE (Major Adverse Cardiovascular Events) was a composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, hospital admission for unstable angina, and hospital admission for heart failure.[1][2]
Table 3: this compound vs. Placebo in Patients with Type 2 Diabetes (MeRIA Meta-Analysis)
| Outcome | This compound | Placebo | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value |
| Any Cardiovascular Event | 76/1248 | 88/932 | 0.65 | 0.48 - 0.88 | 0.0061 |
| Myocardial Infarction | 9/1248 | 19/932 | 0.36 | 0.16 - 0.80 | 0.0120 |
Data from the MEta-analysis of Risk Improvement under this compound (MeRIA), which included seven long-term trials.[3][4]
Table 4: Comparison with Standard-of-Care Alternatives (Meta-Analyses Data)
| Treatment Class | Comparator | Outcome | Risk/Odds Ratio (95% CI) |
| Statins | Placebo | Major Coronary Events | 0.73 (0.67 - 0.80) |
| Stroke | 0.82 (0.75 - 0.91) | ||
| All-Cause Mortality | 0.85 (0.79 - 0.92) | ||
| ACE Inhibitors | Placebo | Composite CV outcome | 0.83 (0.74 - 0.93) |
| Myocardial Infarction | 0.81 (0.75 - 0.88) | ||
| Stroke | 0.80 (0.68 - 0.93) | ||
| All-Cause Mortality | 0.91 (0.85 - 0.98) |
Data from meta-analyses of large randomized controlled trials.[5][6]
Experimental Protocols
This compound Cardiovascular Evaluation (ACE) Trial
-
Study Design: A randomized, double-blind, placebo-controlled, phase 4 trial conducted in 176 hospital outpatient clinics in China.
-
Patient Population: Chinese patients with established coronary heart disease and impaired glucose tolerance.
-
Inclusion Criteria: Patients aged 50 years or older with a diagnosis of coronary heart disease and impaired glucose tolerance confirmed by an oral glucose tolerance test.
-
Exclusion Criteria: Included a history of type 1 or type 2 diabetes, severe heart failure, or other serious medical conditions.
-
Intervention: Patients were randomly assigned to receive either this compound (50 mg three times daily) or a matching placebo, in addition to their standard cardiovascular secondary prevention therapy.
-
Primary Outcome: A five-point composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, hospital admission for unstable angina, and hospital admission for heart failure.
-
Follow-up: The median follow-up period was 5.0 years.
Study to Prevent Non-Insulin-Dependent Diabetes Mellitus (STOP-NIDDM) Trial
-
Study Design: An international, multicenter, double-blind, placebo-controlled, randomized trial.
-
Patient Population: Individuals with impaired glucose tolerance.
-
Inclusion Criteria: Subjects with impaired glucose tolerance as defined by the World Health Organization criteria.
-
Intervention: Participants were randomized to receive either this compound (100 mg three times daily) or placebo.
-
Primary Outcome: Development of type 2 diabetes.
-
Secondary Cardiovascular Outcomes: Included the incidence of cardiovascular events and hypertension.
-
Follow-up: The mean follow-up was 3.3 years.[5]
MEta-analysis of Risk Improvement under this compound (MeRIA)
-
Study Design: A meta-analysis of seven randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with type 2 diabetes.
-
Inclusion Criteria: Trials with a minimum treatment duration of 52 weeks that evaluated this compound against placebo in patients with type 2 diabetes and reported on cardiovascular events.
-
Primary Outcome: Time to the first occurrence of a cardiovascular event.
Mandatory Visualizations
Caption: Experimental workflow of the this compound Cardiovascular Evaluation (ACE) trial.
Caption: Proposed signaling pathways of this compound's cardiovascular benefits.
References
- 1. ahajournals.org [ahajournals.org]
- 2. On the potential of this compound to reduce cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical outcomes in statin treatment trials: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meta-analysis of large randomized controlled trials to evaluate the impact of statins on cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A meta-analysis reporting effects ... | Article | H1 Connect [archive.connect.h1.co]
- 6. Angiotensin-Converting Enzyme Inhibitors (ACEIs) and Angiotensin-Receptor Blockers (ARBs) in Patients at High Risk of Cardiovascular Events: A Meta-Analysis of 10 Randomised Placebo-Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Acarbose versus other alpha-glucosidase inhibitors a meta-analysis of efficacy
A Comparative Guide for Researchers and Drug Development Professionals
Alpha-glucosidase inhibitors (AGIs) represent a class of oral anti-diabetic drugs that target postprandial hyperglycemia by delaying the absorption of carbohydrates from the small intestine.[1][2] Acarbose, one of the most widely prescribed AGIs, faces competition from other drugs in its class, including voglibose and miglitol. This guide provides a meta-analytical perspective on the comparative efficacy and safety of this compound versus other AGIs, supported by experimental data from systematic reviews and clinical trials.
Comparative Efficacy: A Synthesis of Meta-Analyses
Multiple meta-analyses and systematic reviews have been conducted to evaluate the comparative efficacy of this compound against other AGIs, primarily focusing on glycemic control parameters.
A systematic review and meta-analysis comparing this compound and voglibose found no significant differences in their ability to control blood sugar. Specifically, the weighted mean difference (WMD) for the change in HbA1c between the this compound and voglibose groups was 0.04 (95% CI -0.39 to 0.47), indicating comparable efficacy.[3] Similarly, no significant differences were observed in the changes of fasting blood glucose (FBG) and postprandial blood glucose.[3] Another study in patients inadequately controlled with basal insulin also concluded that both this compound and voglibose are efficacious, with a non-significant difference in HbA1c reduction between the two groups.[4][5]
When compared to placebo, this compound has a clear effect on glycemic control, reducing glycated hemoglobin by approximately 0.8%.[6] A comprehensive Cochrane review including 41 trials, 30 of which investigated this compound, demonstrated its significant effect on glycemic control and insulin levels.[6][7] However, this review noted that this compound dosages higher than 50 mg three times a day offered no additional benefit in reducing glycated hemoglobin but were associated with more adverse effects.[6][7]
Comparisons between miglitol, this compound, and voglibose in Japanese patients with obese type 2 diabetes showed that miglitol led to a significant improvement in HbA1c at all evaluation points over a 12-week period, while voglibose showed significant improvements at 12 weeks.[8] In this particular study, this compound did not result in a significant change in HbA1c over the study period.[8]
Key Efficacy Parameters: A Tabular Summary
The following tables summarize the quantitative data from meta-analyses comparing key efficacy endpoints for this compound and other alpha-glucosidase inhibitors.
Table 1: this compound vs. Voglibose - Glycemic Control
| Parameter | Weighted Mean Difference (WMD) / Standardized Weighted Mean (SWM) | 95% Confidence Interval (CI) | Conclusion | Reference |
| Change in HbA1c | 0.04 | -0.39 to 0.47 | No significant difference | [3] |
| Change in Fasting Blood Glucose | -0.09 | -0.46 to 0.28 | No significant difference | [3] |
| Change in Postprandial Blood Glucose | -0.29 | -1.11 to 0.52 | No significant difference | [3] |
Table 2: this compound vs. Placebo - Glycemic Control
| Parameter | Mean Difference | 95% Confidence Interval (CI) | Conclusion | Reference |
| Glycated Hemoglobin | -0.8% | -0.9% to -0.7% | Significant reduction | [6] |
| Fasting Blood Glucose | -1.1 mmol/L | -1.4 to -0.9 mmol/L | Significant reduction | [6] |
| Post-load Blood Glucose | -2.3 mmol/L | -2.7 to -1.9 mmol/L | Significant reduction | [6] |
Cardiovascular Outcomes
The effect of AGIs on cardiovascular outcomes has been a subject of investigation. A meta-analysis of ten trials indicated that while AGIs significantly reduce the risk of incident type 2 diabetes in individuals with impaired glucose tolerance by 23%, their impact on cardiovascular outcomes was neutral (HR 0.98, 95% CI 0.89–1.10).[9][10] The this compound Cardiovascular Evaluation (ACE) trial, conducted in a Chinese population with coronary heart disease and impaired glucose tolerance, found that this compound did not reduce the risk of major adverse cardiovascular events compared to placebo.[9][10] However, a meta-analysis of seven placebo-controlled trials suggested that this compound treatment in type 2 diabetic patients reduces the risk of myocardial infarction and any cardiovascular event.[11]
Safety and Tolerability Profile
The primary adverse effects associated with alpha-glucosidase inhibitors are gastrointestinal in nature. A meta-analysis comparing this compound and voglibose found that the incidence of adverse events in the this compound group was higher than in the voglibose group. These adverse effects are dose-dependent.[6]
Table 3: Adverse Events - this compound vs. Voglibose
| Outcome | Conclusion | Reference |
| Incidence of Adverse Events | Higher in the this compound group | [3] |
| Specific Gastrointestinal Events (borborygmus, abdominal distension, flatulence) | Higher incidence in the this compound group | [3] |
Experimental Protocols: A Meta-Analysis Methodology
The data presented in this guide are derived from systematic reviews and meta-analyses of randomized controlled trials (RCTs). The general methodology employed in these meta-analyses is outlined below.
Search Strategy and Study Selection
Researchers typically conduct a comprehensive search of multiple international databases, including PubMed, EMBASE, Cochrane Library, and Web of Science. The search is often restricted to English-language publications and includes RCTs with a minimum duration, for instance, 12 weeks.[6][7] The bibliographies of included studies and relevant reviews are also manually checked to identify additional trials.[3]
Data Extraction and Analysis
Two reviewers independently extract data from the selected studies.[6][7] For each clinical outcome, statistical analysis is performed. Dichotomous data are analyzed using the risk ratio (RR) with a 95% confidence interval (CI). Continuous outcomes measured on the same scale are analyzed using the weighted mean difference (WMD) with a 95% CI. If continuous outcomes are measured on different scales, the standardized mean difference (SMD) is used.
Mechanism of Action and Workflow Diagrams
To visualize the underlying processes, the following diagrams illustrate the mechanism of action of alpha-glucosidase inhibitors and the typical workflow of a meta-analysis.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. A systematic review, meta-analysis, dose-response, and meta-regression of the effects of this compound intake on glycemic markers in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Comparison of this compound and Voglibose in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment: Randomized, Parallel, Open-Label, Active-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Comparison of this compound and Voglibose in Diabetes Patients Who Are Inadequately Controlled with Basal Insulin Treatment: Randomized, Parallel, Open-Label, Active-Controlled Study | Semantic Scholar [semanticscholar.org]
- 6. Alpha‐glucosidase inhibitors for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of three α‐glucosidase inhibitors for glycemic control and bodyweight reduction in Japanese patients with obese type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Meta-analysis of the impact of alpha-glucosidase inhibitors on incident diabetes and cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of Acarbose and SGLT2 Inhibitors on Weight Loss: A Guide for Researchers and Drug Development Professionals
An objective review of two distinct pharmacological approaches to weight management in the context of metabolic disease.
This guide provides a detailed comparative analysis of Acarbose and Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, focusing on their respective impacts on weight loss. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, supporting experimental data from clinical trials, and a summary of relevant experimental protocols.
Introduction: Two Distinct Mechanisms for Weight Reduction
This compound and SGLT2 inhibitors represent two different strategies for managing hyperglycemia, both of which have demonstrated effects on body weight. This compound, an alpha-glucosidase inhibitor, acts locally within the gastrointestinal tract to delay carbohydrate absorption.[1][2][3][4] In contrast, SGLT2 inhibitors exert their effects in the kidneys, promoting the excretion of glucose in the urine.[5][6][7] While both drug classes contribute to a net caloric deficit, the physiological pathways they influence are fundamentally different, leading to varied clinical profiles and potential applications in weight management.
Mechanisms of Action and Signaling Pathways
The divergent mechanisms of this compound and SGLT2 inhibitors are central to understanding their effects on weight loss.
This compound: Modulating Carbohydrate Digestion and Gut Hormones
This compound competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine.[1][3] This inhibition delays the breakdown of complex carbohydrates into absorbable monosaccharides, thereby reducing the caloric uptake from ingested carbohydrates.[1][4] The undigested carbohydrates pass to the lower intestine, where they are fermented by the gut microbiota. This process is thought to influence the release of gut hormones such as glucagon-like peptide-1 (GLP-1), which can enhance satiety and contribute to weight loss.[8]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Evaluation of the Effects of this compound on Weight and Metabolic, Inflammatory, and Cardiovascular Markers in Patients with Obesity and Overweight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. gethealthspan.com [gethealthspan.com]
- 6. dovepress.com [dovepress.com]
- 7. SGLT2 Inhibitors and the Clinical Implications of Associated Weight Loss in Type 2 Diabetes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Acarbose and DPP-4 Inhibitors for Incretin Enhancement in Type 2 Diabetes Mellitus
Introduction
The management of Type 2 Diabetes Mellitus (T2DM) has evolved significantly with the development of therapies targeting the incretin system, a key regulator of glucose homeostasis. Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to nutrient intake and potentiate glucose-dependent insulin secretion. This guide provides a detailed comparison of two distinct classes of oral antidiabetic drugs that enhance incretin effects: Acarbose, an α-glucosidase inhibitor, and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. While both impact the incretin system, their mechanisms of action, clinical efficacy, and side-effect profiles differ substantially. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and methodologies.
Mechanism of Incretin Enhancement
The fundamental difference between this compound and DPP-4 inhibitors lies in how they augment the effects of incretin hormones. This compound increases the endogenous secretion of GLP-1, whereas DPP-4 inhibitors prevent the degradation of already-secreted incretins.
This compound: Stimulating GLP-1 Secretion
This compound is an α-glucosidase inhibitor that competitively and reversibly inhibits enzymes in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1][2] This action delays carbohydrate digestion and absorption in the proximal small intestine.[3][4] Consequently, a larger amount of undigested carbohydrates travels to the distal part of the intestine, an area rich in enteroendocrine L-cells.[5] The presence of these nutrients stimulates the L-cells to increase the secretion of GLP-1.[4][5] This mechanism results in a sustained, long-lasting rise in endogenous GLP-1 levels.[5]
DPP-4 Inhibitors: Preventing Incretin Degradation
DPP-4 inhibitors work by blocking the action of the dipeptidyl peptidase-4 (DPP-4) enzyme.[6][7][8] This enzyme is widely distributed in the body and is responsible for the rapid inactivation of incretin hormones, cleaving active GLP-1 and GIP into inactive forms within minutes of their release.[9][10] By competitively and reversibly binding to the DPP-4 enzyme, these inhibitors prevent the degradation of endogenous incretins.[11] This leads to a 2- to 3-fold increase in the circulating concentrations and prolongs the half-life of active GLP-1 and GIP secreted after a meal.[8][11] The elevated incretin levels then enhance glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells, thereby improving glycemic control.[6][9][11]
Quantitative Comparison of Clinical Efficacy
Head-to-head trials and network meta-analyses have compared the clinical efficacy of this compound and DPP-4 inhibitors. While both demonstrate moderate glucose-lowering effects, notable differences exist in their impact on specific glycemic parameters and body weight.
| Parameter | This compound | DPP-4 Inhibitors | Key Findings & Citations |
| HbA1c Reduction | Moderate | Moderate to Slightly Superior | A meta-analysis of 18 RCTs found DPP-4 inhibitors were associated with a greater reduction in HbA1c compared to α-glucosidase inhibitors (WMD: -0.37%).[12][13] However, a network meta-analysis found similar glucose-lowering effects at optimal dosages (MD 0.05%).[14][15] |
| Fasting Plasma Glucose (FPG) | Moderate Reduction | Superior Reduction | The same meta-analysis showed DPP-4 inhibitors led to a significantly greater reduction in FPG (WMD: -0.53 mmol/L).[12][13] In Asian patients, however, this compound was found to be superior to DPP-4 inhibitors in FPG reduction in one analysis.[14] |
| 2-h Postprandial Glucose (2hPG) | Significant Reduction | Significant Reduction | This compound's primary mechanism is to slow postprandial glucose absorption.[14][16] DPP-4 inhibitors also reduce postprandial glucose by improving the incretin response.[14] Some studies show DPP-4 inhibitors are superior[12], while others find no significant difference at optimal doses.[14][15] |
| Effect on Body Weight | Weight Loss | Weight Neutral | This compound is superior to DPP-4 inhibitors regarding weight loss (Mean Difference: -1.23 kg).[14][15] This effect is attributed to increased GLP-1 levels.[4] DPP-4 inhibitors are generally considered weight-neutral.[3][11] |
| Active GLP-1 Levels | Increases Secretion | Increases Half-Life | This compound increases GLP-1 secretion from L-cells.[5][17] DPP-4 inhibitors increase the concentration of active GLP-1 by preventing its degradation.[9][17] |
Safety and Tolerability Profile
The adverse event profiles of this compound and DPP-4 inhibitors are distinct, primarily driven by their mechanisms of action.
| Parameter | This compound | DPP-4 Inhibitors | Key Findings & Citations |
| Gastrointestinal Events | High Incidence | Low Incidence | This compound is frequently associated with gastrointestinal side effects like flatulence and diarrhea due to the fermentation of undigested carbohydrates.[14] DPP-4 inhibitors have significantly better gastrointestinal tolerability.[12][18] |
| Hypoglycemia Risk | Low (as monotherapy) | Low (as monotherapy) | Both drug classes have a low risk of hypoglycemia because their actions are glucose-dependent.[4][11] The risk can increase when combined with sulfonylureas or insulin. |
| Cardiovascular Safety | Proven Benefit | Generally Neutral | This compound is one of the few oral antidiabetic drugs with undisputed proof of cardiovascular safety and has been shown to reduce the risk of cardiovascular events.[5][19] DPP-4 inhibitors have demonstrated cardiovascular safety but not cardiovascular benefit, with some (saxagliptin, alogliptin) carrying warnings for an increased risk of heart failure.[11][20] |
| Withdrawal Due to AEs | Higher | Lower | This compound leads to more withdrawals due to adverse events, mainly gastrointestinal, compared to DPP-4 inhibitors, though this difference may diminish with longer treatment durations.[14][15] |
Experimental Protocols
The following describes a generalized methodology for a head-to-head randomized controlled trial (RCT) comparing this compound and a DPP-4 inhibitor, based on common practices cited in meta-analyses.
1. Study Design:
-
A multicenter, randomized, open-label or double-blind, active-controlled, parallel-group trial.
2. Participant Selection:
-
Inclusion Criteria: Adults (e.g., 18-70 years) with a diagnosis of T2DM, often with inadequate glycemic control (e.g., HbA1c 7.0%–10.0%) on diet and exercise alone or on a stable dose of metformin.
-
Exclusion Criteria: History of significant gastrointestinal, renal, or hepatic disease; use of other glucose-lowering agents within a specified period; pregnancy or lactation.
3. Intervention and Randomization:
-
Patients are randomly assigned to one of the treatment arms.
-
This compound Arm: this compound initiated at 50 mg three times daily, titrated up to a maximum tolerated or effective dose, typically 100 mg three times daily, taken with the first bite of each meal.[18]
-
DPP-4 Inhibitor Arm: A standard, recommended daily dose of a specific DPP-4 inhibitor (e.g., Sitagliptin 100 mg once daily, Vildagliptin 50 mg twice daily).[18]
4. Outcome Measures:
-
Primary Endpoint: Change in HbA1c from baseline to the end of the study.
-
Secondary Endpoints:
-
Change in Fasting Plasma Glucose (FPG) and 2-hour Postprandial Glucose (2hPG) after a standardized meal tolerance test.
-
Change in body weight from baseline.
-
Proportion of patients achieving a target HbA1c < 7.0%.
-
Change in active GLP-1 levels, measured using an ELISA kit from blood samples collected at fasting and post-meal time points.[17]
-
-
Safety Assessments: Incidence and severity of all adverse events (AEs), with a specific focus on documented hypoglycemic episodes and gastrointestinal disturbances.
Conclusion
This compound and DPP-4 inhibitors both leverage the incretin system to improve glycemic control in patients with T2DM, but through fundamentally different pathways.
-
This compound acts as an incretin secretagogue, delaying carbohydrate absorption to stimulate the release of endogenous GLP-1 from intestinal L-cells. Its clinical profile is marked by a significant effect on postprandial glucose, a superior capacity for weight loss, and proven cardiovascular benefits.[4][5][14][19] However, its utility is often limited by poor gastrointestinal tolerability.[12][14]
-
DPP-4 inhibitors act as incretin enhancers, prolonging the action of naturally secreted GLP-1 and GIP by preventing their enzymatic degradation.[6][9] This class generally offers slightly better glycemic control, particularly for fasting glucose, and is much better tolerated.[12][13] While demonstrating cardiovascular safety, they lack the proven cardiovascular benefits seen with this compound and do not promote weight loss.[11][20]
The choice between these agents should be guided by the individual patient's clinical profile. For overweight or obese patients where weight loss is a primary goal and cardiovascular risk is high, this compound may be a beneficial option if the gastrointestinal side effects can be tolerated. Conversely, for patients where tolerability is a major concern and a reliable, moderate reduction in HbA1c is needed, DPP-4 inhibitors present a strong therapeutic choice.
References
- 1. Single-dose this compound decreased glucose-dependent insulinotropic peptide and glucagon levels in Chinese patients with newly diagnosed type 2 diabetes mellitus after a mixed meal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical evaluation of the role of this compound in the treatment of diabetes: patient considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of combination therapy with an α‐glucosidase inhibitor and a dipeptidyl peptidase‐4 inhibitor in patients with type 2 diabetes mellitus: A systematic review with meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is again on the stage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 9. Medicinal Chemistry and Applications of Incretins and DPP-4 Inhibitors in the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Place of Dipeptidyl Peptidase-4 Inhibitors in Type 2 Diabetes Therapeutics: A “Me Too” or “the Special One” Antidiabetic Class? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Head-to-Head Comparison of the Hypoglycemic Efficacy and Safety Between Dipeptidyl Peptidase-4 Inhibitors and α-Glucosidase Inhibitors in Patients With Type 2 Diabetes Mellitus: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Head-to-Head Comparison of the Hypoglycemic Efficacy and Safety Between Dipeptidyl Peptidase-4 Inhibitors and α-Glucosidase Inhibitors in Patients With Type 2 Diabetes Mellitus: A Meta-Analysis of Randomized Controlled Trials [frontiersin.org]
- 14. This compound With Comparable Glucose-Lowering but Superior Weight-Loss Efficacy to Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. frontiersin.org [frontiersin.org]
- 17. Synergistic effect of α‐glucosidase inhibitors and dipeptidyl peptidase 4 inhibitor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. orbi.uliege.be [orbi.uliege.be]
- 19. DPP-4 inhibitor and alpha-glucosidase inhibitor equally improve endothelial function in patients with type 2 diabetes: EDGE study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Type 2 diabetes - Wikipedia [en.wikipedia.org]
Acarbose and Glycemic Control: A Cross-Study Validation of HbA1c Reduction
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Acarbose's Efficacy in Managing Type 2 Diabetes Mellitus.
This guide provides a comprehensive analysis of the clinical evidence supporting the use of this compound in improving glycemic control, with a primary focus on its effect on hemoglobin A1c (HbA1c) levels. By synthesizing data from pivotal clinical trials and meta-analyses, this document offers a comparative perspective on this compound's performance as a monotherapy and in combination with other antidiabetic agents. Detailed experimental protocols from key studies are provided to allow for critical evaluation and replication.
Mechanism of Action: Targeting Postprandial Hyperglycemia
This compound is an alpha-glucosidase inhibitor that acts locally in the small intestine.[1][2][3] Its mechanism of action involves the competitive and reversible inhibition of alpha-glucosidase enzymes, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[4][5] By delaying carbohydrate digestion, this compound effectively reduces the postprandial rise in blood glucose levels.[6][7] This targeted approach to managing post-meal hyperglycemia contributes to an overall improvement in glycemic control, as reflected by a reduction in HbA1c levels.[5]
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Caption: Mechanism of this compound in delaying carbohydrate digestion.
Comparative Efficacy of this compound on HbA1c Levels: A Data-Driven Overview
The following tables summarize the quantitative data from key clinical studies evaluating the impact of this compound on HbA1c levels. These studies include comparisons against placebo and other common oral antidiabetic agents.
Table 1: this compound Monotherapy vs. Placebo
| Study | Duration | Patient Population | This compound Dosage | Mean Baseline HbA1c (%) | Mean HbA1c Reduction with this compound (%) | Mean HbA1c Reduction with Placebo (%) | Net HbA1c Reduction vs. Placebo (%) |
| UKPDS 44 [1] | 3 years | Type 2 Diabetes | Up to 100 mg three times daily | 7.9 | Not explicitly stated, but resulted in a 0.5% lower median HbA1c at 3 years in patients remaining on therapy.[1] | Not explicitly stated | 0.5 (in patients on therapy)[1] |
| Dose-Comparison Study [3] | 16 weeks | Type 2 Diabetes (on diet alone) | 100 mg three times daily | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.78[3] |
| Dose-Comparison Study [3] | 16 weeks | Type 2 Diabetes (on diet alone) | 200 mg three times daily | Not explicitly stated | Not explicitly stated | Not explicitly stated | 0.73[3] |
| Dose-Comparison Study [3] | 16 weeks | Type 2 Diabetes (on diet alone) | 300 mg three times daily | Not explicitly stated | Not explicitly stated | Not explicitly stated | 1.10[3] |
| Meta-Analysis [8] | Various | Type 2 Diabetes | Various | Various | Not applicable | Not applicable | 0.32[8] |
Table 2: this compound vs. Metformin
| Study | Duration | Patient Population | This compound Dosage | Metformin Dosage | Mean Baseline HbA1c (%) | Mean HbA1c Reduction with this compound (%) | Mean HbA1c Reduction with Metformin (%) |
| MARCH Trial [5] | 48 weeks | Newly diagnosed Type 2 Diabetes (Chinese population) | 100 mg three times daily | 1500 mg daily | ~7.5 | -1.11 | -1.12 |
| Meta-Analysis (Direct Comparison) [2] | Various | Type 2 Diabetes | Various | Various | Various | Not applicable | Not applicable, but metformin reduced HbA1c by a non-significant 0.06% more than this compound.[2] |
Table 3: this compound as Add-on Therapy
| Study | Duration | Patient Population | Background Therapy | This compound Dosage | Mean Baseline HbA1c (%) | Mean HbA1c Reduction with this compound Add-on (%) |
| Add-on to Metformin and Sitagliptin [2][6] | 16 weeks | Type 2 Diabetes inadequately controlled on metformin and sitagliptin | Metformin and Sitagliptin | Titrated to 100 mg three times daily | ~8.0 | 0.44[2] |
Experimental Protocols of Key Clinical Trials
For researchers aiming to design similar studies or critically appraise the existing evidence, understanding the methodologies of pivotal trials is crucial.
UK Prospective Diabetes Study (UKPDS) 44[1]
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 1,946 patients with established type 2 diabetes.
-
Inclusion Criteria: Patients already enrolled in the UKPDS.
-
Exclusion Criteria: Not explicitly detailed in the abstract.
-
Intervention: Patients were randomized to receive either this compound (titrated to a maximum of 100 mg three times daily) or a matching placebo, in addition to their existing diabetes therapy (diet alone, or monotherapy with a sulfonylurea, metformin, or insulin).
-
Primary Outcome: The main outcome measure was the change in HbA1c levels over 3 years.
-
HbA1c Measurement: The specific laboratory method for HbA1c analysis is not detailed in the abstract. However, for a large-scale, long-term study of this nature, it is highly probable that a central laboratory was used with a standardized, NGSP-certified method to ensure consistency across sites and over time.
MARCH (Metformin and this compound in Chinese as the initial Hypoglycemic treatment) Trial[5]
-
Study Design: A 48-week, randomized, open-label, non-inferiority trial.
-
Participants: 784 newly diagnosed type 2 diabetes patients in China.
-
Inclusion Criteria: Newly diagnosed type 2 diabetes.
-
Exclusion Criteria: Not explicitly detailed in the abstract.
-
Intervention: After a 4-week lifestyle modification run-in period, patients were randomized to receive either this compound (100 mg three times daily) or Metformin (1500 mg daily) monotherapy for 24 weeks. Add-on therapy was initiated if glycemic targets were not met.
-
Primary Outcome: The primary endpoint was the change in HbA1c at 24 and 48 weeks.
-
HbA1c Measurement: The specific assay used for HbA1c measurement is not mentioned in the abstract. Given the multicenter nature of the trial, a centralized laboratory using an NGSP-certified method would be the standard to minimize inter-laboratory variability.
This compound Add-on to Metformin and Sitagliptin Trial[2][6]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: 165 Korean patients with type 2 diabetes inadequately controlled with metformin and sitagliptin.
-
Inclusion Criteria: Patients with T2DM with inadequate glycemic control on a stable dose of metformin and sitagliptin.
-
Exclusion Criteria: Not explicitly detailed in the abstract.
-
Intervention: Patients were randomized to receive either this compound (titrated up to 100 mg three times daily) or a placebo in addition to their ongoing metformin and sitagliptin therapy for 16 weeks.
-
Primary Outcome: The primary efficacy endpoint was the change in HbA1c from baseline to week 16.
-
HbA1c Measurement: The abstract does not specify the method of HbA1c measurement.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a randomized controlled trial investigating the efficacy of this compound on HbA1c levels.
Caption: A typical workflow for an this compound clinical trial.
Conclusion
The collective evidence from a multitude of clinical trials and meta-analyses consistently demonstrates that this compound is an effective therapeutic agent for improving glycemic control in patients with type 2 diabetes. Its primary mechanism of delaying carbohydrate absorption leads to a significant reduction in postprandial hyperglycemia and, consequently, a clinically meaningful decrease in HbA1c levels. The data presented in this guide indicates that this compound is effective as a monotherapy and as an add-on to other antidiabetic medications. When compared directly with metformin, this compound has shown non-inferior efficacy in HbA1c reduction, particularly in Asian populations. The choice between this compound and other oral antidiabetic agents may, therefore, depend on individual patient characteristics, including dietary habits and tolerance to gastrointestinal side effects. For researchers and drug development professionals, the presented data and experimental protocols provide a solid foundation for future investigations into the role of alpha-glucosidase inhibitors in the management of diabetes and its associated complications.
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Alpha Glucosidase Inhibition: Significance and symbolism [wisdomlib.org]
- 3. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Inhibition of postprandial hyperglycemia by this compound is a promising therapeutic strategy for the treatment of patients with the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of alpha-glucosidase inhibition in the management of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of this compound on postprandial lipid metabolism in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Acarbose and Sulfonylureas on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of two common oral hypoglycemic agents, Acarbose and Sulfonylureas, on insulin secretion. The information presented is supported by experimental data from key clinical studies to aid in research and drug development.
Mechanisms of Action
This compound and Sulfonylureas employ distinct mechanisms to influence insulin levels and manage hyperglycemia.
This compound: As an α-glucosidase inhibitor, this compound does not directly stimulate insulin secretion from pancreatic β-cells. Instead, it competitively and reversibly inhibits α-glucosidase enzymes in the brush border of the small intestine. This action delays the digestion of complex carbohydrates into absorbable monosaccharides, thereby reducing the rate of glucose absorption and blunting postprandial blood glucose spikes. The smoother glucose profile indirectly leads to a more modulated insulin response from the β-cells.
Sulfonylureas: This class of drugs acts as insulin secretagogues, directly stimulating the pancreatic β-cells to release insulin. Sulfonylureas bind to and block the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane. This blockage leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of this compound and Sulfonylureas.
Safety Operating Guide
Proper Disposal of Acarbose: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Acarbose is a critical component of laboratory and pharmaceutical research. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, in accordance with established safety protocols.
This compound, an alpha-glucosidase inhibitor used in the management of type 2 diabetes, requires careful consideration for its disposal to prevent environmental contamination and ensure workplace safety. Adherence to federal, state, and local regulations is paramount.
Key Disposal Principles
The primary recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration.[1][2] It is crucial to prevent this compound from entering sewer systems or contaminating water, foodstuffs, animal feed, or seeds.[1]
Toxicological and Environmental Data
| Data Point | Value | Species | Source |
| LD50 Oral | > 24,000 mg/kg | Rat | [2] |
| LD50 Oral | > 24,000 mg/kg | Mouse | [2] |
| Environmental Fate | Soluble in water, persistence is unlikely. Likely to be mobile in the environment due to its water solubility. |
Experimental Protocols: Analytical Methods for Environmental Monitoring
While specific protocols for the disposal of this compound are not detailed in the literature, analytical methods for its detection and quantification in various matrices are well-documented. These methods are crucial for monitoring the effectiveness of disposal procedures and assessing environmental contamination.
High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the analysis of this compound and its impurities. One established method utilizes an aminopropyl-silyl (APS) column with a phosphate buffer. However, due to potential instability of these columns, alternative methods using more stable stationary phases and volatile mobile phases compatible with charged aerosol detection (CAD) have been developed.
Another approach involves Capillary Zone Electrophoresis (CZE) for the determination of this compound. This method can be optimized to separate this compound from its potential impurities, such as D-maltose and D-glucose.
Step-by-Step Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Personal Precautions: Avoid dust formation and contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]
-
Containment and Cleaning: Collect the spilled material and place it in a suitable, closed container for disposal.[1]
Container Disposal
Empty this compound containers can be triple rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, minimizing risks to both human health and the environment. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and detailed information.
References
Essential Safety and Handling Protocols for Acarbose
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Acarbose in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment. The following sections detail the necessary personal protective equipment (PPE), safe handling operations, and disposal plans.
Recommended Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form where dust generation is possible, a comprehensive PPE strategy is essential. While handling manufactured tablets may require less stringent controls, any situation where the container is compromised or exposure is likely necessitates the use of appropriate PPE[1].
| Protection Area | Required Equipment | Specifications and Remarks |
| Eye/Face | Safety Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards[2][3][4]. |
| Hand | Chemical Impermeable Gloves | Nitrile rubber (NBR) gloves are a suitable material[5]. Gloves must be inspected for integrity before use[3][4]. |
| Body | Lab Coat / Protective Clothing | A standard lab coat is recommended[1]. For more significant exposure risks, fire/flame resistant and impervious clothing should be worn[2][3][4]. |
| Respiratory | Particulate Respirator | Not required when handling intact tablets[1]. Necessary if dust is generated or exposure limits are exceeded[2][5][6]. Use a NIOSH/MSHA approved respirator[1][7]. |
Quantitative Safety Data
For enhanced safety, specific quantitative parameters for select protective equipment and storage conditions have been identified.
| Parameter | Specification | Source |
| Glove Material | NBR (Nitrile rubber) | [5] |
| Glove Thickness | >0.11 mm | [5] |
| Glove Breakthrough Time | >480 minutes (Permeation: Level 6) | [5] |
| Respiratory Filter Type | P1 (filters at least 80% of airborne particles) | [5] |
| Storage Temperature | 15 – 25 °C (59 – 77 °F) | [1][3][5] |
Operational and Disposal Plan
A systematic approach to handling, storing, and disposing of this compound minimizes risks. The following procedural guidance outlines the lifecycle of this compound within a laboratory setting.
Safe Handling and Storage Protocol
-
Ventilation: Always handle this compound in a well-ventilated area. The use of local and general ventilation is recommended to control dust[3][5].
-
Preventing Dust Formation: Avoid actions that generate dust, such as crushing or vigorous shaking of the powdered form[2][3][6][7]. When weighing or transferring powder, do so carefully within a contained space like a chemical fume hood.
-
Hygiene Practices: Avoid all personal contact, including inhalation and contact with skin and eyes[6]. Do not eat, drink, or smoke in areas where this compound is handled[2]. Wash hands thoroughly with soap and water after handling[4].
-
Storage: Store the compound in a tightly closed container in a dry place to protect it from moisture[1][3][5]. The recommended storage temperature is between 15-25°C[5].
Caption: Workflow for the safe handling, storage, and disposal of this compound.
Accidental Release and Spill Management
In the event of a spill, immediate and correct action is critical to prevent exposure and contamination.
-
Evacuate: Alert personnel in the area and evacuate non-essential individuals[2][3].
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Before cleaning, don the full recommended personal protective equipment, including respiratory protection[6][7].
-
Containment & Cleanup:
-
Avoid methods that raise dust[6][7]. For powdered spills, dampen the material with water to prevent it from becoming airborne[6].
-
Use dry clean-up procedures like carefully sweeping or using a vacuum fitted with a HEPA filter[6].
-
Collect the spilled material and place it into a suitable, closed, and properly labeled container for disposal[1][2][6].
-
Clean the spill area thoroughly.
-
Waste Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination.
-
Collection: All waste material should be collected in sealed, compatible containers[1][2].
-
Regulations: Disposal must be conducted in accordance with all applicable federal, state, and local regulations[1]. Do not allow the product to enter drains[2].
-
Recommended Method: Incineration of the waste at an approved and licensed facility is the recommended method of disposal[1].
First Aid Measures for Exposure
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do[1][7]. Seek medical attention if irritation persists[6].
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with soap and plenty of water[1][3][4]. Get medical attention if symptoms like irritation occur[1].
-
Inhalation: If dust is inhaled, move the person to fresh air[1][3]. If breathing is difficult, provide oxygen and seek immediate medical attention[3][7].
-
Ingestion: Rinse the mouth with water and call a physician or poison control center immediately[1][4]. Do not induce vomiting unless directed by medical personnel[4][7].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
